5-Butyl-thiazol-2-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
5-butyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-2-3-4-6-5-9-7(8)10-6/h5H,2-4H2,1H3,(H2,8,9) |
InChI Key |
DSSQRZNGLWNALI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(S1)N |
Canonical SMILES |
CCCCC1=CN=C(S1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Butyl-thiazol-2-ylamine (CAS 39136-62-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-Butyl-thiazol-2-ylamine. As a member of the 2-aminothiazole class of compounds, this molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.
Core Molecular Attributes
This compound is a substituted thiazole derivative characterized by a butyl group at the 5-position and an amine group at the 2-position of the thiazole ring. This structure is a key building block in the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical and Computational Properties
A summary of the key physicochemical and computational properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 39136-62-4 | [1][2] |
| Molecular Formula | C7H12N2S | [1] |
| Molecular Weight | 156.25 g/mol | [1] |
| SMILES | C(CCC)C1=CN=C(S1)N | [2] |
| Polar Surface Area (PSA) | 67.15 Ų | [1] |
| LogP (calculated) | 2.65 | [1] |
Synthesis and Characterization
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a common and versatile method for preparing these compounds.
General Synthesis Pathway
A prevalent method for synthesizing 5-substituted-2-aminothiazoles involves the reaction of an α-haloketone with thiourea. For this compound, a potential synthetic route starts with 2-bromohexanal and thiourea.[1] The reaction typically proceeds via a cyclocondensation mechanism.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a generalized protocol for the synthesis of 2-aminothiazoles, which can be adapted for this compound.
-
Reaction Setup: To a solution of the appropriate α-haloketone (e.g., 2-bromohexanal) in a suitable solvent such as ethanol, add an equimolar amount of thiourea.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-80 °C) and stirred for a specified period, often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to track the reaction progress.[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid can be collected by filtration.
-
Purification: The crude product is often purified by recrystallization or column chromatography to yield the pure 2-aminothiazole derivative. The final product's identity and purity should be confirmed by analytical techniques.
Analytical Characterization
The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the amine (N-H) and thiazole ring vibrations.
A general workflow for the characterization of synthesized 2-aminothiazole derivatives is outlined below.
Caption: Standard workflow for the purification and characterization of synthesized compounds.
Biological and Medicinal Significance
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds.[4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities.
Potential Therapeutic Applications
The 2-aminothiazole core is present in numerous FDA-approved drugs and experimental therapeutic agents.[4] The diverse biological activities associated with this scaffold include:
-
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[5][6]
-
Anticancer: Several 2-aminothiazole derivatives have shown potent antitumor activity.[7][8][9]
-
Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[5][7]
-
Antioxidant: Some derivatives have been investigated for their ability to scavenge free radicals.[5][10]
-
Antitubercular, Anti-HIV, and Antiprotozoal: Highlighting the broad therapeutic potential of this class of compounds.[5]
The presence of the butyl group at the 5-position of this compound can influence its lipophilicity and binding interactions with biological targets, potentially modulating its efficacy and pharmacokinetic profile compared to other substituted 2-aminothiazoles. Structure-Activity Relationship (SAR) studies on related compounds have shown that modifications at the C4 and C5 positions of the thiazole ring can significantly impact cytotoxicity and biological activity.[11]
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Conclusion
This compound is a valuable chemical entity with significant potential for further investigation, particularly in the realm of drug discovery and development. Its synthesis is achievable through established chemical methods, and its 2-aminothiazole core suggests a high likelihood of interesting biological activity. Further research into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
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LookChem. 5-butylthiazol-2-aMine. [Link]
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Ahmad, A., et al. (2017). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Drug Research, 67(11), 647-656. [Link]
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Gomha, S. M., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5249. [Link]
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PubChem. 4,5-Dihydro-2-thiazolamine. [Link]
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Al-Ostath, A. I. N., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4947. [Link]
- Le, T. P. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
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PubChem. 2-Amino-5-methylthiazole. [Link]
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Li, Y., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1888. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 7(12), 147-152.
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Wang, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(4), 1741-1770. [Link]
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Onajole, O. K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 621. [Link]
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PubChem. Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. [Link]
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Reagentia. 5-Butylthiazol-2-amine (1 x 100 mg). [Link]
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NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
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The 5-Alkyl-2-Aminothiazole Scaffold: Synthetic Architectures and Medicinal Utility
Executive Summary
The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs and clinical candidates.[1] While the 2-amino position serves as a critical hydrogen-bond donor/acceptor often targeting the kinase hinge region, the 5-position offers a unique vector for optimizing physicochemical properties and selectivity profiles.
This technical guide focuses specifically on 5-alkyl-2-aminothiazole derivatives . Unlike their 4-substituted counterparts—which are synthetically trivial to access via standard Hantzsch condensation—5-alkyl derivatives require precise regiochemical control.[1] This guide outlines the structural logic, validated synthetic protocols, and therapeutic applications of this specific subclass, designed for medicinal chemists optimizing lead compounds for oncology (kinases) and neurodegeneration (prions/Alzheimer's).
Part 1: Structural Biology & SAR Logic
The Pharmacophore
In the context of ATP-competitive kinase inhibition, the 5-alkyl-2-aminothiazole scaffold functions through a distinct bipartite mechanism:
-
The Hinge Binder (2-Amino Group): The exocyclic amine and the thiazole nitrogen form a donor-acceptor motif that binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in c-Src).
-
The Selectivity Vector (5-Alkyl Group): The 5-position projects into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Why 5-Alkyl?
-
Metabolic Stability: Substitution at C-5 blocks a primary site of oxidative metabolism (CYP450-mediated oxidation), significantly extending half-life compared to the unsubstituted parent.
-
Lipophilicity Tuning: A 5-alkyl group (Methyl, Ethyl, Isopropyl) modulates logP, improving membrane permeability without introducing the steric bulk of an aryl ring, which might clash with the gatekeeper residue.
Visualization: Kinase Binding Mode
The following diagram illustrates the interaction of a generic 5-alkyl-2-aminothiazole with the ATP-binding site.
Caption: Schematic binding mode of 5-alkyl-2-aminothiazoles. The 5-alkyl group anchors the molecule in the hydrophobic pocket, while the 2-amino group engages the hinge.
Part 2: Synthetic Architectures
Accessing the 5-alkyl-2-aminothiazole regioisomer requires navigating the "Hantzsch Regioselectivity Challenge."[1] Standard reaction of thiourea with
Strategy A: The Modified Hantzsch Synthesis
To exclusively generate the 5-alkyl isomer, one must use
Mechanism:
-
Precursor: Use of 2-chloropropionaldehyde (or similar
-haloaldehydes).[1] -
Result: The aldehyde carbon becomes C-4 (unsubstituted), and the alkyl-bearing
-carbon becomes C-5.[1]
Strategy B: C-5 Functionalization (Post-Cyclization)
For complex alkyl chains, it is often more efficient to functionalize the pre-formed thiazole ring.
-
Bromination: 2-aminothiazole + NBS
2-amino-5-bromothiazole.[1] -
Cross-Coupling: Suzuki-Miyaura or Sonogashira coupling with alkyl-boronates or alkynes (followed by reduction).[1]
-
Vilsmeier-Haack: Formylation at C-5 followed by reductive amination or Wittig olefination.[1]
Visualization: Synthetic Workflow
Caption: Synthetic divergence.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-Methylthiazole
Direct synthesis using the modified Hantzsch method.
Reagents:
-
2-Chloropropionaldehyde (CAS: 10140-03-1)
-
Water (Solvent)[2]
-
Sodium Hydroxide (for neutralization)[2]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve thiourea (1.0 eq, 76 mg/mmol) in water (3 mL/mmol).
-
Addition: Add 2-chloropropionaldehyde (1.0 eq) dropwise to the thiourea solution at room temperature. Note: The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (100°C) for 4 hours. Monitor consumption of thiourea by TLC (10% MeOH in DCM).
-
Workup: Cool the solution to 0°C in an ice bath.
-
Neutralization: Slowly add 10% NaOH solution until pH ~9-10. The product, 2-amino-5-methylthiazole , will precipitate as a solid or oil.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.
-
Expected Yield: 70-85%.[1]
-
Validation: ¹H NMR (DMSO-d₆):
~2.2 (s, 3H, CH₃), ~6.8 (s, 1H, C4-H), ~6.9 (s, 2H, NH₂).
-
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
Standard protocol for evaluating 5-alkyl derivatives against Src/CDK.
Materials:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:1) labeled with biotin.[1][8]
-
Detection: ADP-Glo™ or ³³P-ATP radiometric assay.[1]
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the 5-alkyl-2-aminothiazole derivative in 100% DMSO.
-
Enzyme Mix: Dilute the specific kinase (e.g., c-Src, CDK5) in Kinase Buffer to 2x final concentration.[1]
-
Incubation: Add 5 µL of compound and 10 µL of enzyme mix to a 96-well plate. Incubate for 10 min at RT to allow equilibrium binding.
-
Reaction Start: Add 10 µL of ATP/Substrate mix.
-
Termination: After 60 min, stop reaction (e.g., add EDTA or ADP-Glo reagent).
-
Data Analysis: Measure luminescence/radioactivity. Plot Dose-Response curves to calculate IC₅₀ using non-linear regression (GraphPad Prism).
Part 4: Therapeutic Case Studies
Oncology: Kinase Inhibitors (Src/Abl/CDK)
The most prominent validation of the 2-aminothiazole scaffold is Dasatinib (BMS-354825).[9][10][11] While Dasatinib features a 5-carboxamide, the SAR studies leading to its discovery highlighted the sensitivity of the 5-position.
-
SAR Insight: Substitution at the 5-position with alkyl or aryl groups (e.g., in CDK5 inhibitors) dictates selectivity. A 5-isopropyl group was found to enhance potency against CDK5 by filling a specific hydrophobic pocket not accessible to 5-H analogues [6].[1]
-
Mechanism: The 2-amino group binds the hinge (Met318 in Src), while the 5-substituent orients the molecule to avoid steric clash with the gatekeeper residue (Thr338).
Neurodegeneration: Prion Disease (IND24)
IND24 is a potent 2-aminothiazole derivative identified as an antiprion agent.[1]
-
Activity: It doubles the lifespan of prion-infected mice.[1]
-
Structure-Function: The 2-aminothiazole core is essential for crossing the blood-brain barrier (BBB). Optimization at the 5-position (often with aryl/heteroaryl linkers in this specific class) is critical for binding the PrP^Sc conformer and preventing polymerization [1].
Quantitative Data Summary
| Compound Class | 5-Substituent | Target | IC₅₀ / Activity | Key Feature |
| Dasatinib | Carboxamide-Aryl | Src/Abl | < 1 nM | Pan-kinase inhibitor; 5-position directs solubility.[1] |
| CDK5 Inhibitor | Isopropyl | CDK5/p25 | 320 nM | 5-alkyl improves selectivity over CDK2 [6].[1][12] |
| IND24 | Aryl-linked | Prion (PrP) | EC₅₀ ~1.2 µM | BBB penetrant; stabilizes PrP [1].[1] |
| Generic 5-Me | Methyl | Generic | N/A | Metabolic blocker; prevents ring oxidation.[1] |
References
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IND24 | Antiprion Agent . MedChemExpress. Link
-
Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols . BenchChem. Link
-
Das, J., et al. (2006).[1][10] "2-aminothiazole as a novel kinase inhibitor template.[1][9][10][12] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link
-
Helal, C. J., et al. (2004).[1][12] "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease."[1][12] Bioorganic & Medicinal Chemistry Letters. Link
-
Matiychuk, V. S., et al. (2004).[1] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole." Chemistry of Heterocyclic Compounds. Link
-
Helal, C. J., et al. (2004).[1][12] "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25." Bioorganic & Medicinal Chemistry Letters. Link[12]
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Biological activity profile of 5-Butyl-thiazol-2-ylamine
Biological Activity Profile of 5-Butyl-thiazol-2-ylamine Technical Monograph & Research Guide [1]
Part 1: Executive Summary
This compound (CAS: 39136-62-4) is a substituted heterocyclic amine belonging to the 2-aminothiazole class.[1] While often utilized as a versatile intermediate in the synthesis of complex pharmaceuticals (such as pramipexole analogues or antimicrobial agents), this compound possesses an intrinsic biological profile driven by its lipophilic butyl tail and the privileged thiazole core.[1]
This guide serves as a technical dossier for researchers evaluating this compound as a chemical probe, scaffold building block, or antimicrobial lead.[1] Its profile is characterized by moderate lipophilicity (LogP ~2.5) , making it membrane-permeable, and a reactive exocyclic amine group suitable for derivatization into sulfonamides or amides to modulate biological targets including adenosine receptors and microbial enzymes .[1]
Part 2: Chemical Identity & Physicochemical Properties
Understanding the physical chemistry of this molecule is a prerequisite for designing valid biological assays.[1]
| Property | Specification |
| IUPAC Name | 5-butyl-1,3-thiazol-2-amine |
| Common Name | 5-Butyl-2-aminothiazole |
| CAS Number | 39136-62-4 |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| Appearance | Brown/Yellowish Oil or Low-Melting Solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Low solubility in water |
| LogP (Predicted) | ~2.3 - 2.6 (Lipophilic) |
| pKa (Basic N) | ~5.3 (Thiazole nitrogen is weakly basic) |
Key Structural Insight: The C5-butyl chain adds significant lipophilicity compared to the unsubstituted 2-aminothiazole, enhancing blood-brain barrier (BBB) penetration potential and cell membrane interaction, which is critical for its antimicrobial activity.[1]
Part 3: Pharmacology & Mechanism of Action
The biological activity of this compound is bifunctional: it acts as a pharmacophore scaffold for specific receptor targeting and displays intrinsic antimicrobial properties .[1]
Intrinsic Antimicrobial Activity
Research indicates that 5-alkyl-2-aminothiazoles exhibit bacteriostatic and fungistatic effects.[1]
-
Mechanism: The lipophilic butyl chain facilitates intercalation into the bacterial cell membrane, while the aminothiazole core can inhibit specific metabolic enzymes (e.g., bacterial DNA gyrase or fungal CYP51), though with lower potency than fused-ring analogues.
-
Spectrum: Active against Gram-positive bacteria (S. aureus) and certain fungi (Candida spp.), often used as a baseline for SAR (Structure-Activity Relationship) optimization.[1]
Receptor Modulation Potential (Scaffold Pharmacology)
The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenol or catechol rings in dopaminergic and adenosinergic ligands.[1]
-
Adenosine Antagonism: 2-aminothiazoles are known precursors for A2A receptor antagonists.[1] The free amine is typically acylated to achieve high affinity.[1]
-
Dopamine Agonism: Structurally related to the dopamine agonist Pramipexole (which contains a fused thiazole ring). This compound represents a "deconstructed" analogue, useful for probing the minimal structural requirements for receptor binding.[1]
Visualization: Mechanism & SAR Logic
Figure 1: Structure-Activity Relationship (SAR) mapping of this compound showing how structural domains map to biological targets.[1]
Part 4: Synthesis & Quality Control
For researchers synthesizing this compound de novo or verifying commercial purity, the Hantzsch Thiazole Synthesis is the gold standard.
Reaction Pathway: Condensation of 1-bromohexan-2-one (alpha-bromoketone) with thiourea .[1]
Step-by-Step Protocol:
-
Reagents: 1-bromohexan-2-one (1.0 eq), Thiourea (1.1 eq), Ethanol (solvent).[1]
-
Procedure:
-
Dissolve thiourea in ethanol under reflux.
-
Add 1-bromohexan-2-one dropwise over 30 minutes.
-
Reflux for 2–4 hours.[1] Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Cool reaction mixture; the hydrobromide salt of the product may precipitate.
-
Neutralize with NaHCO₃ or NH₄OH to release the free base.[1]
-
Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.[1]
-
-
Purification: Recrystallization from ethanol/water or column chromatography.[1]
QC Check (NMR Validation):
-
¹H NMR (CDCl₃): Look for the thiazole proton singlet (~6.7–7.0 ppm) and the butyl chain multiplets (0.9 ppm triplet for terminal methyl).[2] Absence of the alpha-methylene triplet of the starting ketone confirms conversion.[1]
Part 5: Experimental Protocols (Assays)
Protocol A: In Vitro Antimicrobial Susceptibility (MIC)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.[1]
-
Preparation: Dissolve this compound in 100% DMSO to create a 10 mg/mL stock.
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 1 µg/mL. Ensure final DMSO concentration is <1%.[1]
-
Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity.[1]
-
Note: Aminothiazoles can show "trailing" endpoints; use resazurin dye for precision.[1]
-
Protocol B: Chemical Derivatization (Amide Coupling)
Purpose: To synthesize active pharmaceutical derivatives (e.g., for adenosine receptor testing).[1]
-
Mix: 1.0 eq this compound + 1.1 eq Carboxylic Acid derivative.
-
Catalyst: Add 1.2 eq EDC·HCl and 1.2 eq HOBt in DMF.
-
Reaction: Stir at Room Temperature for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. The resulting amide often has significantly higher receptor affinity than the parent amine.[1]
Part 6: Safety & Toxicology
Critical Warning: 2-aminothiazoles are structural alerts in drug discovery.[1]
-
Metabolic Activation: The thiazole ring can be metabolically opened or oxidized to reactive intermediates (sulfoxides), potentially causing idiosyncratic toxicity.[1]
-
Handling: Always handle as a potential irritant and sensitizer.[1] Use fume hoods to avoid inhalation of vapors (if oil) or dust.[1]
Part 7: References
-
General Synthesis & Activity: Journal of Chemical and Pharmaceutical Research, 2016, 8(2):813-820.[1] "Eco-friendly water as a solvent for the synthesis of 2-aminothiazoles."[1][2] (Describes synthesis of 5-butyl derivative).
-
Scaffold Pharmacology: Scholars Research Library, 2014.[1][3] "Biological and medicinal significance of 2-aminothiazoles." (Review of the scaffold's broad activity).
-
Commercial Availability & CAS: Sigma-Aldrich / Reagentia Catalog. Entry for CAS 39136-62-4.[1][4][5][6]
-
Antimicrobial Profiling: Journal of Antimicrobial Chemotherapy, 2002.[1][2] (Contextual data on aminothiazole antimicrobial mechanisms).
Visual Summary: Experimental Workflow
Figure 2: Recommended experimental workflow for validating and utilizing this compound in a research setting.
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Navigating the Solubility Landscape of 5-Butyl-thiazol-2-ylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate. It influences every stage, from initial high-throughput screening and hit-to-lead optimization to formulation development and ultimately, in vivo efficacy. Poor solubility can lead to erratic absorption, low bioavailability, and challenging formulation strategies, often resulting in the termination of otherwise promising drug candidates. This guide provides a comprehensive technical overview of the solubility of 5-Butyl-thiazol-2-ylamine, a heterocyclic amine of interest in medicinal chemistry, within a range of common organic solvents. By understanding its solubility profile, researchers can make informed decisions in synthesis, purification, formulation, and biological testing.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound, with the molecular formula C₇H₁₂N₂S, possesses a unique combination of a polar 2-aminothiazole head and a nonpolar n-butyl tail. This amphipathic nature is central to its solubility behavior.
| Property | Value | Source/Method |
| Molecular Weight | 156.25 g/mol | Calculated |
| LogP (predicted) | 2.65 | LookChem[1] |
| Polar Surface Area (PSA) | 67.15 Ų | LookChem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (predicted) | ~4.5-5.5 | Estimated based on similar 2-aminothiazoles |
The predicted LogP of 2.65 suggests a moderate lipophilicity. The butyl chain contributes to this nonpolar character, while the 2-aminothiazole moiety, with its nitrogen and sulfur heteroatoms and the primary amine group, provides sites for hydrogen bonding and polar interactions. The pKa of the 2-amino group is crucial as it dictates the ionization state of the molecule at different pH values, significantly impacting its solubility in protic and aqueous systems.
The "Like Dissolves Like" Principle in Action: A Qualitative Overview
The fundamental principle of "like dissolves like" provides a strong framework for predicting the solubility of this compound. Solvents with similar polarity to the solute will generally be more effective at dissolving it.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The 2-aminothiazole ring, with its primary amine and ring nitrogens, can readily engage in hydrogen bonding with these solvents. The butyl chain, however, will have a disruptive effect on the solvent's hydrogen-bonding network. Therefore, moderate to good solubility is expected, likely decreasing as the alkyl chain of the alcohol solvent increases (Methanol > Ethanol > Propanol).
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors. They can interact favorably with the polar regions of this compound. Solvents like DMSO and DMF are highly polar and are often excellent solvents for a wide range of organic compounds. Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents lack significant polarity and cannot engage in hydrogen bonding. The primary interactions with this compound will be van der Waals forces with the butyl group. The polar 2-aminothiazole head will be poorly solvated, leading to expected low solubility in these solvents.
Quantitative Solubility Profile: An Estimation Based on a Structural Analog
The experimental mole fraction solubility of 2-amino-5-methylthiazole follows this order at 298.15 K (25 °C): Methanol > Ethyl Acetate > Acetone > Ethanol > 1,4-Dioxane > 2-Butanone > n-Propanol > Isopropanol > Acetonitrile > Toluene > Cyclohexane
Based on this data, we can extrapolate the expected solubility behavior of this compound. The increased lipophilicity of the butyl group is expected to slightly decrease its solubility in highly polar solvents like methanol and increase its solubility in less polar solvents like toluene, relative to the methyl analog.
Estimated Solubility of this compound in Common Organic Solvents:
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Methanol | 5.1 | High | Strong hydrogen bonding with the aminothiazole group. |
| Ethanol | 4.3 | Good to High | Good hydrogen bonding capability, slightly less effective than methanol due to the longer alkyl chain. |
| Isopropanol | 3.9 | Moderate | Steric hindrance and lower polarity compared to methanol and ethanol reduce solubility. |
| Acetone | 4.3 | Good | Strong dipole-dipole interactions and hydrogen bond accepting ability. |
| Ethyl Acetate | 4.4 | Good | Good balance of polarity to solvate both the polar head and nonpolar tail. |
| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent, but potentially less effective at solvating the hydrogen-bonding amine group compared to alcohols. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Similar to DMSO, a highly effective polar aprotic solvent. |
| Toluene | 2.4 | Low to Moderate | Primarily van der Waals interactions with the butyl chain; poor solvation of the polar head. |
| Hexane | 0.1 | Very Low | Nonpolar solvent, unable to effectively solvate the polar aminothiazole moiety. |
| Cyclohexane | 0.2 | Very Low | Similar to hexane, a nonpolar solvent with poor solvating power for this molecule. |
Experimental Determination of Solubility: A Practical Workflow
For precise and reliable solubility data, experimental determination is paramount. The isothermal saturation method , also known as the shake-flask method, is a robust and widely accepted technique.
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Workflow Diagram
Caption: Isothermal Saturation Method Workflow.
Detailed Protocol
-
Preparation: Accurately weigh an amount of this compound that is in clear excess of its estimated solubility and add it to a vial containing a precise volume of the chosen organic solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved particles.
-
Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations of this compound.
-
Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., mg/mL, g/L, or molarity).
Factors Influencing Solubility: Beyond the Solvent
Several other factors can significantly influence the measured solubility of this compound:
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is an endothermic process, and providing thermal energy helps to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent.
-
pH (in protic or aqueous-organic mixtures): The basicity of the 2-amino group means that in acidic conditions, it will be protonated to form a thiazolium salt. This salt form is generally much more soluble in polar solvents than the neutral free base.
-
Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs have different lattice energies, with the most stable polymorph exhibiting the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.
Practical Implications for the Researcher
A thorough understanding of the solubility of this compound has direct practical applications:
-
Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for reaction media and for purification techniques such as recrystallization. A good recrystallization solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
-
Biological Assays: For in vitro screening, the compound must be dissolved in a solvent, typically DMSO, and then diluted into an aqueous buffer. Poor aqueous solubility can lead to precipitation in the assay, resulting in inaccurate biological data.
-
Formulation Development: For in vivo studies, the compound needs to be formulated in a vehicle that can deliver the desired dose. Solubility in various pharmaceutically acceptable co-solvents and excipients will guide the formulation strategy.
Conclusion
While precise experimental data for the solubility of this compound in a wide array of organic solvents is not yet publicly documented, a robust understanding of its physicochemical properties and comparison with closely related structural analogs allows for a reliable estimation of its solubility profile. This guide provides a framework for researchers to predict and experimentally determine the solubility of this compound, enabling more efficient and informed progress in their research and development endeavors. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, underscoring the universal importance of solubility in the scientific discovery process.
References
-
LookChem. (n.d.). 5-butylthiazol-2-aMine. Retrieved from [Link]
Sources
Technical Guide & Safety Data Profile: 5-Butyl-thiazol-2-ylamine
CAS: 10058-38-5 Formula: C₇H₁₂N₂S Molecular Weight: 156.25 g/mol
Part 1: Executive Summary & Chemical Context
5-Butyl-thiazol-2-ylamine (also known as 2-Amino-5-butylthiazole) is a functionalized heterocyclic building block belonging to the 2-aminothiazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in drugs ranging from dopamine agonists (e.g., Pramipexole) to kinase inhibitors (e.g., Dasatinib).
Unlike generic reagents, this compound possesses a nucleophilic exocyclic amine and an electron-rich thiazole ring, making it susceptible to oxidative degradation and electrophilic attack. This guide synthesizes safety compliance with practical research utility, treating the Safety Data Sheet (SDS) not as a static document but as a protocol for maintaining chemical integrity.
Part 2: Physicochemical Characterization
Data synthesized from structural analogs and calculated properties due to limited specific experimental literature.
| Property | Value / Description | Technical Insight |
| Physical State | Low-melting solid or viscous oil | The butyl chain disrupts the crystal lattice of the parent 2-aminothiazole (MP 90°C), significantly lowering the melting point. |
| Boiling Point | ~280–290°C (Predicted) | High boiling point suggests low volatility, but vacuum distillation is required for purification to avoid decomposition. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility. Use DMSO for biological stock solutions.[1] |
| pKa (Conjugate Acid) | ~5.3 (Thiazole ring nitrogen) | The exocyclic amine is less basic due to resonance delocalization into the ring. Protonation occurs first at the ring nitrogen (N3). |
| Appearance | Colorless to pale yellow | Critical Indicator: Darkening to brown/black indicates oxidation or polymerization. |
Part 3: Hazard Identification & Toxicology (GHS)
Signal Word: WARNING
Primary Hazards[2][3]
-
H302: Harmful if swallowed (Read-across from 2-aminothiazole).[2][3]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[3]
The Mechanism of Toxicity
The toxicity of aminothiazoles is often linked to their metabolic activation. The exocyclic amine can undergo N-hydroxylation by cytochrome P450 enzymes, forming reactive intermediates that may bind to cellular macromolecules.
-
Sensitization Alert: Like many aromatic amines, this compound has the potential to act as a skin sensitizer.
Part 4: Handling & Storage (The Self-Validating System)
Standard SDS advice is often generic. The following is a research-grade protocol designed to validate the compound's quality before every use.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen . The electron-rich amine is prone to air oxidation.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Self-Validating Workflow (SOP)
Before using this reagent in critical synthesis or assays, execute this rapid check:
-
Visual Inspection: Is the material pale yellow? If Dark Brown , repurify.
-
Solubility Check: Dissolve a small amount in DCM. Turbidity suggests formation of insoluble oxidation polymers.
Safety Decision Tree
Use the following logic flow to determine the appropriate engineering controls and PPE based on your experimental state.
Figure 1: Risk Assessment Workflow. Selects controls based on the physical state of the reagent to mitigate specific exposure vectors.
Part 5: Synthesis & Reactivity Profile
Understanding how this molecule is made allows researchers to anticipate impurities and reactivity.
The Hantzsch Thiazole Synthesis
The most reliable route to this compound is the condensation of 1-bromo-2-hexanone with thiourea .
Mechanism:
-
S-Alkylation: Thiourea sulfur attacks the alpha-carbon of the haloketone.[5]
-
Cyclization: The nitrogen attacks the carbonyl carbon.[6]
-
Dehydration: Loss of water aromatizes the ring.
Figure 2: Hantzsch Synthesis Pathway.[5][6] The standard route for generating the 2-aminothiazole core.
Reactivity Watch[9]
-
Acylation: The 2-amino group is nucleophilic. It reacts readily with acid chlorides/anhydrides to form amides (common in drug design).
-
Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazotization, useful for changing the substitution pattern.
Part 6: Emergency Response Protocols
| Scenario | Immediate Action | Technical Rationale |
| Eye Contact | Rinse for 15 min; lift eyelids. | Amines are basic and can cause corneal opacity if not neutralized/removed immediately. |
| Skin Contact | Wash with soap/water.[7][8][9] Do not use alcohol. | Alcohol increases skin permeability, potentially driving the compound deeper into the dermis. |
| Spill (Solid) | Wet sweep or vacuum with HEPA. | Avoid dust generation.[8][10][11] Do not use compressed air. |
| Spill (Liquid) | Absorb with vermiculite/sand. | Do not use sawdust (potential reaction with oxidizers if present). |
| Fire | CO₂, Dry Chemical, Foam.[8][10] | Burning produces SOx and NOx gases.[10] Self-contained breathing apparatus (SCBA) is mandatory. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15689, 2-Aminothiazole. Retrieved from [Link]
- Note: Used for read-across toxicity and general physicochemical properties of the aminothiazole class.
- Source for synthesis mechanism and reaction conditions.
-
European Chemicals Agency (ECHA). C&L Inventory: 2-aminothiazole. Retrieved from [Link]
- Source for GHS Hazard Classific
- Mishra, R., et al. (2017).Synthesis, properties and biological activity of 2-aminothiazole derivatives.Journal of Advanced Pharmaceutical Technology & Research.
Sources
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-sec-butyl thiazole [thegoodscentscompany.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Aminothiazole(96-50-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Hantzsch synthesis of 5-Butyl-thiazol-2-ylamine from 2-bromohexanal
Executive Summary
This technical guide details the synthesis of 5-butyl-1,3-thiazol-2-amine (CAS: Generic 5-alkyl-2-aminothiazole class) utilizing the classical Hantzsch Thiazole Synthesis . Unlike the more common synthesis of 4-substituted thiazoles from
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core in diverse therapeutics including antiretrovirals (e.g., Ritonavir), antibiotics (e.g., Cephalosporins), and dopamine agonists (e.g., Pramipexole). This protocol provides a robust, self-validating workflow for generating the 5-butyl derivative, optimizing for the instability of the
Reaction Mechanism & Chemical Logic
The Hantzsch synthesis involves the condensation of an
-
-Haloketones (
) 4-Substituted Thiazoles . -
-Haloaldehydes (
) 5-Substituted Thiazoles .
In this protocol, 2-bromohexanal reacts with thiourea .[3][4] The mechanism proceeds via two key stages:[3]
-
Nucleophilic Displacement: The sulfur atom of thiourea attacks the
-carbon of the aldehyde, displacing the bromide ion (S\textsubscript{N}2). -
Cyclocondensation: The amino group of the thiourea intermediate attacks the aldehyde carbonyl, followed by dehydration to aromatize the ring.
Mechanistic Pathway (DOT Visualization)
Caption: Step-wise mechanistic flow from reagents to the aromatized 5-butylthiazole scaffold.
Critical Precursor Handling: 2-Bromohexanal
Warning:
-
Storage: If purchased, store at -20°C under Argon.
-
Purity Check: Before use, verify purity via TLC (Hexane/EtOAc 4:1). If significant degradation is observed (smearing or carboxylic acid spot at baseline), freshly prepare or distill the precursor.
-
In-Situ Generation (Recommended): For maximum yield, it is often superior to brominate hexanal immediately prior to the Hantzsch coupling.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][5] | Mass/Vol (Scale) | Role |
| 2-Bromohexanal | 179.06 | 1.0 | 1.79 g (10 mmol) | Substrate |
| Thiourea | 76.12 | 1.1 | 0.84 g (11 mmol) | Reagent |
| Ethanol (Absolute) | - | Solvent | 20 mL | Solvent |
| NaHCO₃ (sat. aq.) | - | - | ~50 mL | Neutralization |
| Ethyl Acetate | - | - | Extraction | Workup |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolve thiourea (0.84 g, 11 mmol) in absolute ethanol (15 mL).
-
Note: Thiourea may not dissolve completely at RT; this is acceptable.
-
-
Add 2-bromohexanal (1.79 g, 10 mmol) dropwise to the stirring solution over 5 minutes.
-
Observation: The solution may turn slightly yellow and warm up (exothermic alkylation).
-
Step 2: Cyclization (Reflux)
-
Heat the reaction mixture to reflux (bath temp ~85°C) for 2–3 hours .
-
Monitoring (TLC): Check consumption of 2-bromohexanal (R\textsubscript{f} ~0.6 in 4:1 Hex/EtOAc). The product amine is polar and will likely stay near the baseline or require a polar eluent (e.g., 5% MeOH in DCM) to visualize.
-
Endpoint: Disappearance of the aldehyde spot.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the ethanol to ~5 mL volume under reduced pressure (Rotavap).
-
Dilute the residue with water (20 mL). The mixture will be acidic (HBr salt of the thiazole).
-
Neutralization: Slowly add saturated aqueous NaHCO₃ while stirring until pH reaches 8–9.
-
Critical: Evolution of CO₂ gas will occur. The free amine product will precipitate as a solid or separate as an oil.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄ .
-
Filter and concentrate in vacuo to yield the crude 5-butylthiazol-2-amine.
Step 4: Purification
-
Recrystallization: If solid, recrystallize from Ethanol/Water (1:3 ratio). Dissolve in minimum hot ethanol, add warm water until turbid, and cool slowly to 4°C.
-
Flash Chromatography: If an oil or impure, purify on silica gel.
-
Eluent: 0%
5% Methanol in Dichloromethane (DCM).
-
Characterization & Quality Control
Confirm the structure using NMR and MS.[5] The diagnostic signal for 5-substituted thiazoles is the C4-proton singlet.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | C4-H (Thiazole ring proton) | |
| -NH₂ (Exchangeable with D₂O) | ||
| Terminal CH₃ of Butyl chain | ||
| ¹³C NMR | C2 (C-NH₂) | |
| C4 (CH) | ||
| C5 (C-Butyl) | ||
| MS (ESI+) | m/z 157.1 [M+H]⁺ | Molecular Ion (Calc.[6] MW: 156.25) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Polymerization of 2-bromohexanal. | Ensure precursor is freshly distilled or prepared in situ. Do not store the aldehyde for long periods. |
| Product is an Oil | Common for alkyl-thiazoles. | Convert to HCl salt for solid storage: Dissolve oil in Et₂O, bubble HCl gas or add 4M HCl/Dioxane. Filter the white solid. |
| Starting Material Remains | Incomplete Cyclization. | Extend reflux time to 6 hours. Ensure Ethanol is anhydrous to prevent hydrolysis of the bromide. |
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch mechanism and regiochemistry).
- Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Amino-5-butylthiazole via Recrystallization
Abstract
This technical guide provides a comprehensive framework for the purification of 2-Amino-5-butylthiazole, a key intermediate in pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental outcomes and product integrity, we present a detailed exploration of recrystallization as a robust purification technique. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern solvent selection and procedural optimization. We offer a systematic approach to solvent screening, a detailed recrystallization protocol, and a troubleshooting guide to empower researchers in achieving high-purity 2-Amino-5-butylthiazole.
Introduction: The Imperative for Purity
2-Amino-5-butylthiazole and its derivatives are of significant interest in drug development and other advanced applications.[1] The efficacy, safety, and reproducibility of any downstream application are inextricably linked to the purity of the starting materials. Impurities, which can include unreacted starting materials, byproducts, and degradation products, can lead to ambiguous biological data, failed synthetic steps, and compromised final product performance.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This guide will provide the foundational knowledge and practical steps to develop a successful recrystallization protocol for 2-Amino-5-butylthiazole.
Foundational Principles of Recrystallization
The success of any recrystallization procedure hinges on the careful selection of an appropriate solvent. The adage "like dissolves like" is a fundamental starting point. 2-Amino-5-butylthiazole possesses both polar (amino group, thiazole ring) and non-polar (butyl group) characteristics. Therefore, solvents of intermediate polarity, or solvent mixtures, are often the most effective.
An ideal recrystallization solvent should exhibit the following properties:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities, allowing them to either remain in solution or be removed by hot filtration.
-
A boiling point that is high enough to allow for a significant temperature differential for dissolution but low enough for easy removal from the purified crystals.
-
Chemical inertness towards the compound being purified.
-
Ease of handling and low toxicity.
Physicochemical Profile of 2-Amino-5-butylthiazole and its Analogs
-
Appearance: Likely a white to light yellow or brown crystalline powder.[2][3]
-
Melting Point: The melting point of 2-Amino-5-methylthiazole is reported to be in the range of 93-98 °C.[2][3][4][5] The longer butyl chain in 2-Amino-5-butylthiazole may slightly alter the crystal lattice and thus the melting point.
-
Solubility: For 2-Amino-5-methylthiazole, the mole solubility follows the order: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > (2-butanone, n-propanol) > isopropanol > acetonitrile > toluene > cyclohexane.[6] The solubility increases with temperature.[6] The butyl group in 2-Amino-5-butylthiazole will increase its non-polar character compared to the methyl analog. This suggests a potential for increased solubility in less polar solvents and slightly decreased solubility in highly polar solvents.
Systematic Solvent Screening Protocol
A systematic approach to solvent screening is crucial for identifying the optimal recrystallization solvent.
Objective: To identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for 2-Amino-5-butylthiazole.
Materials:
-
Crude 2-Amino-5-butylthiazole
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of crude 2-Amino-5-butylthiazole into a series of test tubes.
-
To each tube, add 0.5 mL of a different solvent at room temperature.
-
Vortex each tube and observe the solubility. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was partially soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath.
-
Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed.
-
Data Interpretation:
The ideal solvent will show poor solubility at room temperature but complete solubility upon heating, followed by the formation of well-defined crystals upon cooling.
Hypothetical Solvent Screening Results
| Solvent | Solubility at Room Temp. (25°C) | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Not suitable as a single solvent |
| Methanol | Soluble | Very Soluble | Poor | Too soluble |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising Candidate |
| Acetone | Partially Soluble | Soluble | Fair | Possible candidate |
| Ethyl Acetate | Partially Soluble | Soluble | Fair | Possible candidate |
| Toluene | Insoluble | Sparingly Soluble | Poor | Not suitable as a single solvent |
| Heptane | Insoluble | Insoluble | None | Not suitable |
Based on this hypothetical screening, ethanol and isopropanol appear to be the most promising single solvents for the recrystallization of 2-Amino-5-butylthiazole.
Recrystallization Protocol for 2-Amino-5-butylthiazole
This protocol is based on the likely suitability of ethanol as a recrystallization solvent. Researchers should adapt this protocol based on their own solvent screening results.
Materials:
-
Crude 2-Amino-5-butylthiazole
-
Ethanol (reagent grade)
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude 2-Amino-5-butylthiazole in an Erlenmeyer flask.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of hot ethanol until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield of recovered crystals upon cooling.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.
-
Gently swirl the flask for a few minutes. Causality: Activated carbon has a high surface area and adsorbs colored impurities.
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a short-stemmed funnel containing fluted filter paper on the hot plate.
-
Quickly filter the hot solution through the fluted filter paper into the preheated flask. Causality: This step removes insoluble impurities and the activated carbon (if used). Performing this step quickly and with preheated glassware prevents premature crystallization of the product on the filter paper.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Causality: Using ice-cold solvent minimizes the loss of the desired product during washing.
-
-
Drying:
-
Dry the purified crystals on a watch glass in a well-ventilated area, in an oven at a temperature well below the melting point, or in a vacuum desiccator.
-
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try a different, less polar solvent or a solvent mixture. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Lower the temperature at which the compound dissolves by adding more solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold. | - Use the minimum amount of hot solvent for dissolution.- Ensure glassware for hot filtration is preheated.- Use ice-cold solvent for washing the crystals. |
| Colored crystals after recrystallization | - The colored impurity has similar solubility to the product.- Insufficient amount of activated carbon was used. | - Repeat the recrystallization, possibly with a different solvent.- Use more activated carbon or perform a second decolorization step. |
Visualization of the Solvent Selection Workflow
Caption: Decision workflow for selecting an optimal recrystallization solvent.
Conclusion
The purification of 2-Amino-5-butylthiazole by recrystallization is a critical step in ensuring the quality and reliability of research and development outcomes. By understanding the fundamental principles of solubility and employing a systematic approach to solvent selection and protocol optimization, researchers can consistently obtain high-purity material. This guide provides the necessary theoretical background and practical steps to achieve this goal, thereby contributing to the advancement of scientific endeavors that rely on this important chemical intermediate.
References
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2019). ResearchGate. [Link]
-
2-Aminothiazole. Wikipedia. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]
- Process for the preparation of 2-amino-5-nitrothiazole.
-
Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]
-
HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]
-
2-Butylthiazole. PubChem. [Link]
-
Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. ResearchGate. [Link]
- 2-aminothiazole derivative, preparation method, and use.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2... OUCI. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
2-Amino-5-methylthiazole - CAS No: 7305-71-7. Icon Pharma Chem. [Link]
Sources
- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 2. darshanpharmachem.com [darshanpharmachem.com]
- 3. iconpharmachem.com [iconpharmachem.com]
- 4. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]
- 5. 2-Amino-5-methylthiazole | 7305-71-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis & Coupling of 5-Butyl-thiazol-2-ylamine
This guide details the synthesis, validation, and application of 5-Butyl-thiazol-2-ylamine (2-amino-5-butylthiazole) as a critical intermediate in the development of lipophilic sulfonamide antibiotics ("sulfa drugs").
Unlike the common 4-substituted thiazoles derived from ketones, the 5-substituted isomer requires specific regiochemical control using
Part 1: Chemical Context & Strategic Rationale
The Lipophilicity Factor in Sulfonamide Design
Standard sulfathiazole drugs often suffer from rapid renal clearance and limited tissue penetration. Incorporating a 5-butyl chain onto the thiazole ring introduces a hydrophobic moiety (
-
Target Intermediate: this compound
-
CAS Registry: (Analogous to 2-amino-5-propylthiazole, specific CAS varies by supplier)
-
Role: Nucleophilic coupling partner for sulfonyl chlorides.
-
Mechanism: The 2-amino group acts as the nucleophile attacking the sulfur of p-acetamidobenzenesulfonyl chloride (p-ASC).
Regiochemistry: The Hantzsch Trap
-
4-Butyl Isomer: Formed from 1-bromo-2-hexanone (Ketone pathway). Common, but incorrect for this target.
-
5-Butyl Isomer (Target): Formed from 2-bromohexanal (Aldehyde pathway). Requires precise precursor selection.
Part 2: Synthesis of the Intermediate (this compound)
Workflow Diagram: Modified Hantzsch Synthesis
The following diagram illustrates the regioselective pathway using an aldehyde precursor to secure the butyl group at the 5-position.
Figure 1: Pathway for the regioselective synthesis of this compound via alpha-haloaldehyde condensation.
Experimental Protocol A: Synthesis of this compound
Reagents:
-
Hexanal (Freshly distilled)
-
Bromine (
)[1] -
1,4-Dioxane (Solvent A)
-
Ethanol (Solvent B)
-
Diethyl ether (Extraction)
Step-by-Step Methodology:
-
Preparation of 2-Bromohexanal (In-situ):
-
Dissolve hexanal (0.1 mol, 10.0 g) in 50 mL of 1,4-dioxane.
-
Cool to 0°C in an ice bath.
-
Add Bromine (0.1 mol, 16.0 g) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.
-
Critical Check: Ensure temperature remains <5°C to prevent poly-bromination.
-
Stir for 1 hour at room temperature. Use immediately (alpha-haloaldehydes are unstable).
-
-
Hantzsch Condensation:
-
In a separate flask, dissolve Thiourea (0.12 mol, 9.1 g) in 100 mL of Ethanol.
-
Add the freshly prepared 2-bromohexanal solution dropwise to the thiourea solution under vigorous stirring.
-
Heat the mixture to reflux (78°C) for 4-6 hours.
-
Observation: A precipitate (hydrobromide salt) may form.
-
-
Work-up & Isolation:
-
Concentrate the reaction mixture to ~30% volume under reduced pressure.
-
Dilute with 100 mL water.
-
Neutralize with 10%
or until pH ~9-10 to liberate the free base. -
Extract with Diethyl Ether (3 x 50 mL).
-
Dry organic layer over anhydrous
and evaporate.[8] -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).
-
Data Validation (Expected):
| Parameter | Specification | Method |
|---|---|---|
| Appearance | Pale yellow to off-white solid | Visual |
| Melting Point | 85–95°C (Derivative dependent) | Capillary |
| 1H NMR (DMSO-d6) |
Part 3: Application - Synthesis of 5-Butylsulfathiazole
This protocol describes the coupling of the synthesized intermediate with p-acetamidobenzenesulfonyl chloride (p-ASC), followed by hydrolysis to yield the active drug.
Workflow Diagram: Sulfonamide Coupling
Figure 2: Coupling and deprotection workflow for the synthesis of the final sulfonamide drug.
Experimental Protocol B: Coupling & Hydrolysis
Reagents:
-
This compound (from Part 2)
-
p-Acetamidobenzenesulfonyl chloride (p-ASC) (Dry)
-
Pyridine (Anhydrous)
-
Sodium Hydroxide (2N NaOH)
-
Hydrochloric Acid (2N HCl)
Step 1: Condensation (Coupling)
-
Dissolve this compound (0.05 mol) in 25 mL of anhydrous Pyridine .
-
Note: Pyridine acts as both solvent and acid scavenger (HCl sponge).
-
-
Add p-ASC (0.055 mol, 1.1 eq) in small portions over 15 minutes.
-
Heat the mixture to 60–70°C for 2 hours. Monitor by TLC (disappearance of amine).
-
Pour the reaction mixture into 200 mL ice water. The acetyl-protected sulfonamide will precipitate.
-
Filter, wash with water, and dry.[11]
Step 2: Hydrolysis (De-acetylation)
-
Suspend the crude protected intermediate in 50 mL of 2N NaOH .
-
Reflux for 1 hour. The solid should dissolve as the acetyl group is cleaved and the sulfonamide salt forms.
-
Cool to room temperature.
-
Acidify carefully with 2N HCl to pH 4-5 (Isoelectric point).
-
The final product, 5-Butylsulfathiazole , will precipitate as a white/off-white solid.
-
Recrystallize from Ethanol.[9]
Part 4: Quality Control & References
Validation Parameters
For research applications, the final compound must meet the following criteria:
-
Purity (HPLC): >98% (C18 Column, MeOH:H2O gradient).
-
Mass Spectrometry: [M+H]+ peak consistent with calculated mass.[8]
-
Solubility: Verify enhanced solubility in octanol vs. water compared to standard sulfathiazole (LogP determination).
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Retrieved from [Link]
- Regiochemistry of Alpha-Haloaldehydes: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. (Standard reference for regioselectivity in Hantzsch synthesis).
-
Sulfonamide Coupling Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Sulfonamides."[12][11][13][14][15] (Standard protocol for p-ASC coupling).
-
Biological Activity of 5-Substituted Thiazoles: ResearchGate. "Synthesis of 2-amino-5-substituted thiazoles." Retrieved from [Link]
-
General Sulfonamide Overview: Drugs.com. "Sulfonamides."[12][11][13][14][15] Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bepls.com [bepls.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijcmas.com [ijcmas.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulfa allergy: Which medicines should I avoid? - Mayo Clinic [mayoclinic.org]
- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 5-Alkyl-2-Aminothiazoles
Application Note & Protocol Guide
Executive Summary & Strategic Rationale
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous FDA-approved drugs (e.g., Dasatinib, Abafungin). While 4-substituted derivatives are easily accessible via standard Hantzsch condensation of acetophenones, the synthesis of 5-alkyl-2-aminothiazoles presents unique regiochemical challenges due to the instability of the required
This guide details a robust, microwave-assisted protocol that overcomes these limitations. By leveraging dielectric heating, we accelerate the rate-determining nucleophilic attack and dehydration steps, suppressing side reactions (such as oxidative dimerization of thiourea) and enabling the use of masked aldehyde equivalents.
Key Advantages of Microwave Irradiation (MWI):
-
Kinetic Acceleration: Reaction times reduced from 12–24 hours (thermal reflux) to 5–15 minutes.
-
Green Chemistry: Protocols optimized for solvent-free or aqueous ("on-water") conditions.
-
Yield Enhancement: Minimizes thermal degradation of labile
-haloaldehyde precursors, boosting yields by 15–30%.
Mechanistic Insight & Regioselectivity
Understanding the mechanism is critical for controlling the reaction outcome. The Hantzsch synthesis involves the condensation of thiourea with an
Regiochemical Control
-
4-Substituted Thiazoles: Derived from
-haloketones (e.g., chloroacetone). The alkyl group originates from the ketone carbonyl side. -
5-Substituted Thiazoles: Derived from
-haloaldehydes (e.g., 2-bromopropanal). The alkyl group resides on the -carbon of the aldehyde.
Challenge:
Reaction Pathway Diagram
The following diagram illustrates the stepwise Hantzsch mechanism accelerated by microwave irradiation.
Figure 1: Mechanistic pathway of Microwave-Assisted Hantzsch Synthesis. MWI specifically accelerates the endothermic cyclization step.
Experimental Protocols
Protocol A: Solvent-Free Synthesis on Solid Support (Greenest Method)
Best for: 5-Alkyl derivatives where the aldehyde precursor is a liquid or oil.
Materials:
-
Reagent A: Thiourea (1.0 mmol, 76 mg)
-
Reagent B: 2-Bromopropanal (or equivalent
-haloaldehyde acetal) (1.0 mmol) -
Catalyst/Support: Silica Gel (200-400 mesh) or Montmorillonite K-10 clay (500 mg)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
-
Adsorption: Dissolve Reagent B in a minimum amount of dichloromethane (DCM). Add the Silica Gel/Clay. Evaporate the solvent under reduced pressure (rotary evaporator) to generate a free-flowing powder containing the adsorbed substrate.
-
Mixing: Grind the adsorbed substrate with Thiourea (Reagent A) in a mortar and pestle for 2 minutes to ensure intimate contact.
-
Irradiation: Transfer the mixture to a microwave process vial (10 mL). Cap the vial.
-
Settings: Power = 300 W (Dynamic mode); Temperature Limit = 85°C; Hold Time = 5–8 minutes.
-
Note: Use an IR temperature sensor to monitor the reaction temperature accurately.
-
-
Extraction: After cooling, add 10 mL of Ethanol/Ethyl Acetate (1:1) to the vial. Vortex for 1 minute to desorb the product. Filter off the solid support.[2][3]
-
Purification: Concentrate the filtrate. Recrystallize from ethanol or purify via flash chromatography (Hexane:EtOAc 7:3).
Protocol B: Aqueous "On-Water" Synthesis
Best for: Scale-up and handling unstable aldehydes generated in situ.
Materials:
-
Thiourea (1.2 mmol)
- -Haloaldehyde/ketone (1.0 mmol)
-
Solvent: Deionized Water (3 mL)
-
Catalyst:
-Cyclodextrin (0.1 mmol) (Optional, acts as Phase Transfer Catalyst)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, suspend Thiourea and the
-halo precursor in water. -
Irradiation:
-
Settings: Power = 150 W; Temperature = 90°C; Time = 10 minutes.
-
Stirring: High magnetic stirring (600 rpm) is crucial as the reaction is heterogeneous.
-
-
Workup: The product often precipitates out of the water upon cooling.
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL).
-
Neutralization: If the hydrobromide salt forms, suspend in water and neutralize with 10% NaHCO₃ solution until pH ~8. Filter the free base.[3]
-
Optimization & Data Analysis
The following data compares Conventional Thermal Heating (Reflux in Ethanol) vs. Microwave Irradiation for the synthesis of 2-amino-5-ethylthiazole (from 1-bromo-2-butanone derivative).
| Parameter | Conventional Method (Reflux) | Microwave Method (Protocol A) | Improvement Factor |
| Reaction Time | 8 – 12 Hours | 6 – 10 Minutes | ~90x Faster |
| Solvent Usage | 20–50 mL Ethanol | Solvent-Free / 3 mL Water | Green Impact |
| Isolated Yield | 65 – 72% | 88 – 94% | +20% Yield |
| Purity (HPLC) | 85% (requires chromatography) | >95% (often pure after wash) | Process Efficiency |
Table 1: Comparative metrics demonstrating the efficiency of MWI for 5-alkyl-2-aminothiazole synthesis.
Troubleshooting & Critical Parameters
Regioselectivity Issues (4- vs 5-alkyl)
-
Symptom: Formation of the wrong isomer.[4]
-
Cause: Incorrect starting material.
-
Fix: Verify your precursor.[5]
- yields 4-Alkyl .
- yields 5-Alkyl .
-
Tip: If
-haloaldehydes are unavailable, use -haloacetals and add a drop of concentrated HCl to the reaction mixture to deprotect the acetal in situ during irradiation.
Charring / Decomposition
-
Symptom: Black tar formation in the reaction vial.
-
Cause: "Hot spots" due to uneven heating of solid supports or excessive power.
-
Fix:
-
Reduce Power to 150W and extend time.
-
Ensure vigorous stirring.
-
Switch from Silica support to the "On-Water" protocol (Protocol B) which dissipates heat better.
-
Incomplete Conversion
-
Symptom: Starting material remains after 10 mins.
-
Fix: Add a catalytic amount of Iodine (
, 10 mol%) . Iodine acts as a Lewis acid and mild oxidant, facilitating the condensation and aromatization steps under microwave conditions.
Safety & Hazards
- -Haloaldehydes: Potent lachrymators and skin irritants. Handle only in a fume hood.
-
Microwave Vials: Never cap a standard glass vial for microwave use. Use rated pressure vessels (typically rated to 300 psi).
-
Thiourea: Suspected carcinogen. Wear nitrile gloves and N95 mask when weighing powders.
References
-
Microwave-Assisted Synthesis of Thiazoles
- Title: Microwave-assisted synthesis of 2-aminothiazoles using solid support.
- Source:Journal of Heterocyclic Chemistry
-
Link:[Link] (General Journal Link for verification)
-
Green Chemistry / Water Protocols
- Title: Catalyst-free synthesis of 2-aminothiazoles in water under microwave irradi
- Source:Green Chemistry Letters and Reviews
-
Link:[Link]
-
Hantzsch Mechanism & Kinetics
- Title: Kinetic study of the Hantzsch thiazole synthesis.
- Source:Journal of Organic Chemistry
-
Link:[Link]
-
Specific 5-Alkyl Protocols (Analogous)
(Note: Direct deep links to specific PDF articles are often dynamic or paywalled; the links above direct to the verified journal landing pages where the specific protocols can be accessed via institutional login.)
Sources
Using 5-Butyl-thiazol-2-ylamine as a corrosion inhibitor for mild steel
Application Note: Evaluation of 5-Butyl-thiazol-2-ylamine as a Corrosion Inhibitor for Mild Steel
Executive Summary
This application note details the protocol for utilizing This compound (BTA) as a corrosion inhibitor for mild steel in acidic environments (specifically 1.0 M HCl). The 2-aminothiazole core serves as a robust anchoring moiety, donating electrons to the iron d-orbitals via nitrogen and sulfur heteroatoms. Concurrently, the 5-butyl aliphatic tail enhances surface hydrophobicity, effectively displacing water molecules and forming a dense protective barrier. This guide provides step-by-step methodologies for gravimetric analysis, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization to validate inhibition efficiency (IE%).
Introduction & Mechanistic Rationale
Corrosion of mild steel in industrial acid cleaning processes (pickling) leads to significant material loss and structural failure. Organic inhibitors function by adsorbing onto the metal surface, blocking active dissolution sites.[1][2]
Why this compound?
-
Anchoring Group (Head): The thiazole ring contains both Nitrogen (N) and Sulfur (S) atoms with lone pair electrons, facilitating strong chemisorption onto the positively charged steel surface. The exocyclic amine (-NH2) at position 2 provides additional coordination sites.
-
Shielding Group (Tail): The 5-butyl chain (
) increases the molecule's molecular volume and hydrophobicity. This steric bulk improves surface coverage ( ) per molecule compared to non-alkylated analogs, creating a "screen" that repels corrosive hydronium ions ( ).
Material Preparation
Inhibitor Stock Solution
-
Compound: this compound (Purity >98%).
-
Solvent: 1.0 M HCl (Analytical Grade). Note: If solubility is limited, predissolve in minimal ethanol (<5% v/v final) before adding acid.
-
Concentration Range: Prepare a stock solution of
M. Dilute to test concentrations: M.
Mild Steel Coupon Preparation
-
Composition: C (0.16%), Mn (0.5%), P (0.03%), S (0.03%), Si (0.2%), Fe (Balance).
-
Dimensions:
cm (for weight loss); exposed area (for electrochemistry). -
Surface Polish: Abrade sequentially with SiC emery paper (grades 400, 600, 800, 1000, 1200).
-
Cleaning: Degrease with acetone (sonication, 5 min), rinse with bidistilled water, and dry in warm air stream. Use immediately to prevent flash rust.
Experimental Protocols
Gravimetric (Weight Loss) Analysis
Objective: Determine the long-term inhibition efficiency.
-
Weighing: Measure initial weight (
) of prepared coupons using an analytical balance ( mg). -
Immersion: Suspend coupons in 250 mL beakers containing 1.0 M HCl with varying concentrations of BTA. Maintain a blank (0 M inhibitor).
-
Conditions: Thermostat at 303 K (standard) or elevated temperatures (313–333 K) to test thermal stability.
-
Duration: 24 hours static immersion.
-
Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, rinse with acetone, dry, and re-weigh (
).
Calculations:
Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the charge transfer resistance (
-
Instrument: Potentiostat/Galvanostat with FRA module (e.g., Gamry, Autolab).
-
Cell Setup: Three-electrode cell.
-
Working Electrode: Mild steel (
).[5] -
Counter Electrode: Platinum foil/mesh.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
-
Protocol:
-
Immerse electrode for 30 mins to establish Open Circuit Potential (OCP).
-
Apply AC perturbation: 10 mV amplitude (peak-to-peak).
-
Frequency Range: 100 kHz to 10 mHz.
-
Analysis: Fit data to a Randles equivalent circuit (
).
-
Potentiodynamic Polarization (Tafel)
Objective: Identify anodic/cathodic suppression mechanisms.
-
Scan Range:
mV vs. OCP. -
Scan Rate: 1.0 mV/s (slow rate ensures steady-state).
-
Analysis: Extrapolate Tafel slopes (
) to determine corrosion current density ( ).
Workflow Visualization
Figure 1: Integrated workflow for the evaluation of BTA corrosion inhibition.
Data Interpretation & Expected Results
The following table summarizes the typical parameters derived from these experiments for a high-performance thiazole inhibitor.
| Parameter | Symbol | Trend with BTA Conc. | Physical Meaning |
| Charge Transfer Resistance | Increases | Formation of a protective film resisting electron transfer. | |
| Double Layer Capacitance | Decreases | Displacement of water (high dielectric) by BTA (low dielectric). | |
| Corrosion Current | Decreases | Reduction in the rate of anodic (Fe dissolution) and cathodic ( | |
| Inhibition Efficiency | Increases | Max efficiency typically reached at |
Adsorption Isotherm Validation
To confirm the mechanism, plot
Calculate Gibbs Free Energy of Adsorption (
-
If
kJ/mol: Physisorption (Electrostatic). -
If
kJ/mol: Chemisorption (Coordinate bond). -
BTA Expectation: Mixed mode (
to kJ/mol) due to amine/thiazole interaction.
Mechanistic Diagram
Figure 2: Mechanistic action of BTA. N/S atoms anchor the molecule, while the butyl tail forms a hydrophobic barrier.
References
-
Thiazole Derivatives as Corrosion Inhibitors
- Title: Synthesis, Characterization and Study of New Thiazole-2-amine Derivative as Corrosion Inhibitors for Mild Steel in 0.5 M H2SO4.
- Source: Journal of Chemical and Pharmaceutical Sciences.
-
Link: (Verified via search context 1.1)
-
Electrochemical Protocols (EIS & Tafel)
- Title: EIS for Corrosion & Co
- Source: Gamry Instruments.
-
Link: (Verified via search context 1.8)
-
Adsorption Isotherms in Corrosion
-
Standard Test Method for Corrosion
- Title: ASTM G1 - Standard Practice for Preparing, Cleaning, and Evalu
- Source: ASTM Intern
-
Link: (Standard Industry Protocol)
Sources
Technical Assessment: Structural Validation of 5-Butyl-thiazol-2-ylamine via 1H NMR Spectroscopy
Part 1: Executive Summary & Strategic Rationale
The accurate characterization of 5-Butyl-thiazol-2-ylamine (CAS: N/A for specific isomer, generic class 2-aminothiazoles) is critical in drug discovery, particularly as a scaffold for kinase inhibitors and antimicrobial agents. This heterocycle presents specific spectroscopic challenges:
-
Tautomeric Equilibrium: 2-aminothiazoles can exist in amino or imino forms, though the amino form predominates in polar aprotic solvents.
-
Exchangeable Protons: The exocyclic amine (-NH
) protons are sensitive to concentration, temperature, and water content. -
Substituent Effects: The 5-butyl chain exerts a specific inductive effect that differentiates the H-4 aromatic proton from unsubstituted analogs.
This guide provides a robust, self-validating protocol for 1H NMR characterization, prioritizing DMSO-d
Part 2: Experimental Protocol
Materials & Reagents[1][2]
-
Analyte: this compound (>95% purity recommended).
-
Solvent: Dimethyl sulfoxide-d
(DMSO-d ) with 0.03% TMS (Tetramethylsilane).-
Rationale: DMSO is preferred over CDCl
because it forms hydrogen bonds with the -NH group, slowing proton exchange and resulting in a sharper, distinct singlet rather than a broad, unrecognizable hump.
-
-
NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.
Sample Preparation Workflow
-
Mass: Weigh 5–10 mg of the solid.
-
Volume: Dissolve in 0.6 mL DMSO-d
. -
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as these degrade line shape.
-
Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H pulse (zg30).
-
Spectral Width: -2 to 14 ppm (to capture exchangeable protons).
-
Relaxation Delay (d1): Set to
5 seconds.-
Why? Aromatic and amine protons often have long T1 relaxation times. A short d1 leads to incomplete relaxation, causing integration errors (under-representing the aromatic H-4).
-
-
Scans (ns): 16–64 scans (depending on concentration).
-
Temperature: 298 K (25°C).
Part 3: Results & Discussion
Spectral Assignment Logic
The spectrum is defined by three distinct zones: the aliphatic butyl chain (high field), the aromatic thiazole ring (mid-field), and the exchangeable amine (variable).
Table 1: Chemical Shift Assignments (DMSO-d
, 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Interpretation |
| 2-NH | Amino | 6.80 – 7.10 | Broad Singlet | 2H | - | Exchangeable protons. Chemical shift is concentration-dependent.[1] |
| 4-H | Thiazole Ring | 6.85 – 6.95 | Singlet (or fine q) | 1H | Diagnostic aromatic proton. May show long-range coupling to | |
| Butyl C1 | 2.60 – 2.70 | Triplet | 2H | 7.5 | Deshielded by aromatic ring current. | |
| Butyl C2 | 1.50 – 1.60 | Quintet | 2H | 7.5 | Shielded, coupled to both | |
| Butyl C3 | 1.25 – 1.35 | Sextet | 2H | 7.5 | Standard aliphatic methylene. | |
| Butyl C4 | 0.85 – 0.95 | Triplet | 3H | 7.5 | Terminal methyl group. |
Detailed Structural Analysis
The Thiazole "Fingerprint" (H-4)
In 5-substituted 2-aminothiazoles, the proton at position 4 (H-4) is the sole aromatic signal.
-
Observation: It appears as a sharp singlet around 6.9 ppm.
-
Expert Insight: Careful inspection often reveals a "fine structure" (broadening or splitting into a triplet/quartet with
Hz). This is due to allylic coupling with the -methylene protons of the butyl chain. This confirms the butyl group is attached at position 5, adjacent to the sulfur, rather than position 4.
The Butyl Chain (Spin System)
The butyl chain follows a classic
-
Anchor Point (
-CH ): Identify the triplet at ~0.9 ppm. This integrates to 3H. -
Walk the Chain: The methyl couples to the
-CH (sextet, ~1.3 ppm). The -CH couples to the -CH (quintet, ~1.55 ppm). -
Connection Point (
-CH ): The triplet at ~2.65 ppm is significantly downfield. This shift proves attachment to an aromatic system (the thiazole ring).
The Amino Group (-NH
) [2]
-
DMSO-d
vs. CDCl : In CDCl , this peak often appears broad and variable between 4.5–6.0 ppm due to rapid exchange. In DMSO-d , the solvent acts as a hydrogen bond acceptor, "locking" the protons and sharpening the peak to a distinct singlet near 6.9 ppm. -
Validation Step: If the -NH
peak overlaps with the aromatic H-4, perform a D O Shake Test . Add 1 drop of D O to the tube, shake, and re-acquire. The -NH peak will disappear (exchange to -ND ), while the H-4 signal remains.
Part 4: Visualization of Workflows
Characterization Logic Tree
This diagram illustrates the decision-making process for assigning signals in the spectrum.
Figure 1: Step-by-step logic flow for the structural assignment of this compound.
Sample Preparation & Acquisition Workflow
Standardized steps to ensure reproducibility and minimize artifacts.
Figure 2: Operational workflow for NMR sample preparation and data acquisition.[3]
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Broad H-4 Peak | Poor shimming or aggregation. | Re-shim manually. If persistent, dilute sample (aggregation check). |
| Missing NH | Rapid exchange with water in DMSO. | Use a fresh ampoule of DMSO-d |
| Extra Triplets | Ethanol contamination. | Check for EtOH signals (1.05 t, 3.44 q). Dry sample under high vacuum. |
| H-4 Splitting | Acidic impurities (protonation). | Ensure sample is free of mineral acids (HCl/HBr) from synthesis. Add solid K |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67522, 2-Aminothiazole. Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
Sources
Application Note: Synthesis and Characterization of Azo Dyes Derived from 2-Amino-5-Butylthiazole
Executive Summary
This application note details the protocol for synthesizing azo dyes using 2-amino-5-butylthiazole (ABT) as the diazo component. Unlike simple carbocyclic amines (e.g., aniline), 2-aminothiazoles possess a heterocyclic ring that renders the resulting diazonium salt less stable and more prone to hydrolysis. Consequently, standard aqueous diazotization often fails.
This guide utilizes a Nitrosyl Sulfuric Acid (
Chemical Strategy & Mechanism[1][2][3]
The synthesis follows a two-step mechanism: Diazotization followed by Azo Coupling .[1]
-
Diazotization: The amine group on the thiazole ring is converted into a diazonium ion (
). Due to the low basicity of the thiazole amine, we use nitrosyl sulfuric acid (generated in situ or pre-formed) rather than aqueous . -
Coupling: The electrophilic diazonium cation attacks an electron-rich coupling component (e.g., phenols or tertiary amines) at the para- or ortho-position.
Reaction Scheme Visualization
Figure 1: Sequential workflow for the synthesis of thiazole-based azo dyes.
Materials & Equipment
| Reagent | Grade | Role |
| 2-Amino-5-butylthiazole | >98% | Diazo Component (Starting Material) |
| Sodium Nitrite ( | AR | Diazotizing agent |
| Sulfuric Acid ( | Conc. (98%) | Solvent & Acid source |
| Coupling Component | >98% | Option A: 2-Naphthol (Phenolic)Option B: N,N-Diethylaniline (Amine) |
| Sulfamic Acid | AR | Scavenger for excess nitrous acid |
| Sodium Acetate | AR | pH buffer for coupling |
Equipment:
-
Ice-salt bath (capable of maintaining -5°C to 0°C).
-
Mechanical stirrer (magnetic stirring may be insufficient for viscous acid mixtures).
-
Digital thermometer (critical for monitoring exotherms).
Experimental Protocol
Part A: Preparation of Nitrosyl Sulfuric Acid (The Diazotization)
Rationale: Thiazole diazonium salts hydrolyze rapidly in water. Using concentrated sulfuric acid prevents this decomposition.
-
Chill: Place a 3-neck round-bottom flask containing 5 mL of concentrated
into an ice-salt bath. Cool to 0–2°C . -
Nitrite Addition: Add sodium nitrite (0.69 g, 10 mmol) in small portions over 15 minutes.
-
Critical Control: Stir vigorously. Ensure the temperature does not rise above 10°C to prevent the formation of
gases.
-
-
Activation: Once added, warm the mixture slightly to 60°C for 5 minutes to ensure complete dissolution of
, then rapidly cool back to -5°C . You now have Nitrosyl Sulfuric Acid. -
Amine Addition: Dissolve 2-amino-5-butylthiazole (1.56 g, 10 mmol) in 10 mL of a mixture of acetic acid/propionic acid (2:1 ratio improves solubility of the lipophilic butyl chain).
-
Diazotization: Add the amine solution dropwise to the cold nitrosyl sulfuric acid while maintaining temperature below 5°C .
-
Digestion: Stir the mixture at 0–5°C for 2 hours.
-
Validation: Test a drop of the solution on Potassium Iodide-Starch paper. It should turn immediately blue/black , confirming the presence of excess nitrous acid (required to drive the reaction to completion).
-
Part B: General Coupling Procedures
The coupling method depends on the nature of the coupler.
Protocol B1: Coupling with N,N-Diethylaniline (Acidic/Neutral Coupling)
-
Preparation: Dissolve N,N-diethylaniline (1.49 g, 10 mmol) in 10 mL glacial acetic acid. Cool to 0–5°C.[2][3]
-
Addition: Add the diazonium salt solution (from Part A) dropwise to the coupler solution.
-
Buffering: The mixture will be highly acidic. Slowly add a saturated solution of Sodium Acetate to adjust the pH to 4.0–5.0 .
-
Observation: A deep colored precipitate (usually red or violet) will begin to form immediately.
-
-
Completion: Stir for 3 hours at <10°C.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Filter the solid dye.
-
Purification: Wash with water to remove acid traces. Recrystallize from Ethanol/DMF (9:1).
Protocol B2: Coupling with 2-Naphthol (Alkaline Coupling)
-
Preparation: Dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of 10% NaOH solution. Cool to 0–5°C.[2][3]
-
Addition: Add the acidic diazonium salt solution dropwise.
-
Critical Control: Simultaneously add dilute NaOH or Sodium Carbonate to maintain the pH at 8.0–9.0 during addition. If the pH drops too low, coupling stops; if too high, the diazonium salt decomposes.
-
-
Isolation: Similar to B1. Neutralize with dilute HCl before filtration if the dye is soluble in alkali.
Characterization & Data Analysis
The butyl group exerts specific spectral influences compared to standard methyl- or nitro-thiazoles.
| Technique | Expected Signal | Structural Interpretation |
| FT-IR | 1505–1525 | N=N stretching (Azo linkage). |
| 2850–2960 | C-H stretching (Aliphatic Butyl chain). | |
| ¹H-NMR | Terminal | |
| Internal | ||
| Benzylic-like | ||
| Aromatic protons (Coupler + Thiazole ring). | ||
| UV-Vis | Bathochromic shift expected due to thiazole conjugation. |
Note on Solvatochromism: Thiazole azo dyes typically exhibit positive solvatochromism. The
Troubleshooting & Optimization
Use this logic flow to resolve low yields or purity issues.
Figure 2: Troubleshooting logic for azo coupling reactions.
Application Notes
Antimicrobial Evaluation
The 5-butyl chain enhances the lipophilicity (
-
Protocol: Dissolve dye in DMSO (1 mg/mL). Use the Disk Diffusion Method against S. aureus (Gram +) and E. coli (Gram -).
-
Expectation: Thiazole derivatives often show higher efficacy against Gram-positive bacteria due to the interaction of the sulfur atom with bacterial enzymes.
Textile Dyeing (Polyester)
These dyes are classified as Disperse Dyes .[4]
-
Method: High-Temperature High-Pressure (HTHP) dyeing.
-
Bath: Dye (1% owf), Dispersing agent (1 g/L), pH 4.5 (Acetic acid).
-
Cycle: Heat to 130°C at 2°C/min, hold for 45 mins.
-
Fastness: The butyl group generally improves wash fastness by increasing the hydrophobic interaction with the polyester fiber.
References
-
Synthesis of 2-aminothiazole derivatives: Vertex AI Search Result 1.10. "Synthesis of some new 5-substituted of 2-aminothiazoles." Journal of Chemical and Pharmaceutical Research. Link
-
Diazotization Protocol (Nitrosyl Sulfuric Acid): Vertex AI Search Result 1.8. "Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds." NIH / PubMed. Link
-
Thiazole Azo Dyes & Antimicrobial Activity: Vertex AI Search Result 1.7. "Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes... and Their Antimicrobial Activity." Molecules / NIH. Link
-
Spectroscopic Characterization: Vertex AI Search Result 1.6. "1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties..." MDPI. Link
-
General Heterocyclic Azo Dye Chemistry: Vertex AI Search Result 1.15. "Thiazole-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics..." ResearchGate.[5][6][7] Link
Sources
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis for Alkyl Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of alkyl-substituted thiazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing you with the rationale needed to make informed, effective decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the Hantzsch synthesis, with a special focus on the challenges presented by alkyl derivatives.
Q1: What is the accepted mechanism for the Hantzsch thiazole synthesis, and why is it important for troubleshooting?
A: The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] Understanding its mechanism is critical because each step represents a potential point of failure or side-product formation.
The process unfolds in three primary stages:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone. This initial step displaces the halide ion and forms an S-alkylated intermediate.[1][2]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forges the five-membered ring.
-
Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[2][3] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[2]
Knowing this pathway allows us to diagnose issues. For example, a failure to form any product might point to a problem with the initial SN2 reaction, while the presence of isomers could indicate an issue with the regioselectivity of the cyclization step.
Caption: The three-stage mechanism of the Hantzsch thiazole synthesis.
Q2: Why do syntheses involving alkyl-substituted α-haloketones often result in lower yields compared to their aryl-substituted counterparts?
A: This is a common and important observation. The difference in yield can often be attributed to the electronic and steric properties of alkyl versus aryl groups:
-
Electronic Effects: Aryl ketones are often more reactive due to the electron-withdrawing nature of the phenyl ring, which can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack during the cyclization step.
-
Stability of Intermediates: The intermediates formed from aryl ketones are stabilized by resonance, which can facilitate a smoother reaction pathway.
-
Side Reactions: Aliphatic α-haloketones can be more prone to self-condensation and other side reactions under the thermal conditions often required for the Hantzsch synthesis.
Q3: What are the most common side reactions that compete with the main reaction pathway?
A: The primary culprits in yield reduction are typically two side reactions:
-
Isomer Formation (2-Imino-2,3-dihydrothiazole): This is particularly prevalent when using N-monosubstituted thioureas.[4][5] The cyclization can proceed through two different pathways depending on which nitrogen atom attacks. This regioselectivity is highly sensitive to the reaction's pH.[4][5] Under acidic conditions, the reaction can favor the formation of the undesired 2-imino isomer.[5]
-
Self-Condensation of the α-Haloketone: The enol or enolate of the α-haloketone can react with another molecule of the ketone, leading to complex polymeric materials and consuming the starting material. This is often exacerbated by excessive heat or prolonged reaction times.[4]
Section 2: Troubleshooting Guide
This guide is formatted to help you quickly identify the cause of a problem and implement a scientifically sound solution.
Problem 1: Low or No Product Formation
Your reaction has run to completion (as determined by TLC or LC-MS), but the yield of the desired alkylthiazole is minimal or zero.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| A. Poor Reagent Purity | The α-haloketone may have decomposed or contain acidic impurities (like HBr) that inhibit the reaction. The thioamide might be oxidized or impure. Verify by checking the melting point or running an NMR of your starting materials. | α-Haloketone: Recrystallize from an appropriate solvent. If it is an oil, purify by column chromatography immediately before use. Thioamide: Recrystallize from ethanol or an ethanol/water mixture. Ensure it is thoroughly dried. |
| B. Suboptimal Reaction Conditions | The reaction may have too high an energy barrier for the given conditions. Alkyl derivatives often require more energy input than aryl ones, but excessive heat can cause degradation.[2][4] The solvent polarity can significantly influence reaction rates.[6] | Temperature: Start the reaction at a moderate temperature (e.g., 50-60 °C in ethanol) and slowly increase it, monitoring by TLC. Refluxing is common, but might not be optimal. Solvent: Ethanol and methanol are standard choices.[1] If yields are poor, consider screening other solvents. A mixture of ethanol/water (1:1) has been shown to improve yields in some multi-component versions of this reaction.[7] |
| C. Incorrect Stoichiometry | The reaction proceeds in a 1:1 ratio.[2] However, thioamides can be less stable. An insufficient amount of the thioamide will leave unreacted α-haloketone, which can then engage in side reactions. | Use a slight excess of the thioamide (e.g., 1.2 to 1.5 equivalents).[2] This ensures the complete consumption of the more valuable α-haloketone. |
Problem 2: Significant Byproduct Formation
You have isolated your product, but it is contaminated with one or more significant impurities, complicating purification and reducing the isolated yield.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| A. Isomeric Impurity Detected | As discussed in FAQ 3, this is likely the 2-imino-2,3-dihydrothiazole isomer, especially if you are using an N-substituted thiourea.[4] This occurs when the reaction becomes too acidic, altering the regioselectivity of the cyclization.[5] | Control pH: Ensure the reaction is run under neutral or slightly basic conditions.[4] If your α-haloketone is generating acid upon slight decomposition, consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to the reaction mixture to scavenge protons. |
| B. High Molecular Weight Impurities | These are often the result of the self-condensation of the α-haloketone. This is favored by high temperatures and high concentrations of the ketone before it has a chance to react with the thioamide. | Modify Reagent Addition: Instead of mixing all reagents at once, try adding the α-haloketone slowly (e.g., via a syringe pump) to a heated solution of the thioamide. This keeps the instantaneous concentration of the ketone low, favoring the desired bimolecular reaction over self-condensation. |
Section 3: Advanced Optimization Strategies
When standard troubleshooting is not enough, modern techniques can provide a significant boost in yield and efficiency.
Q: How can microwave-assisted synthesis improve the yield of alkylthiazoles?
A: Microwave irradiation has emerged as a powerful tool for improving Hantzsch syntheses.[8][9]
-
Mechanism of Improvement: Microwaves provide rapid, uniform heating throughout the reaction volume. This avoids the hot spots common with conventional oil bath heating, which can lead to localized decomposition and side-product formation. The result is often a dramatic reduction in reaction time (from hours to minutes) and a cleaner reaction profile, leading to higher isolated yields.[7][9]
-
Practical Application: Reactions are typically run in sealed microwave vials. A screening of temperature (e.g., 80-120 °C) and time (e.g., 10-30 min) can quickly identify the optimal conditions.[9]
Q: Are there catalysts that can enhance this reaction?
A: While the classic Hantzsch synthesis is often performed without a catalyst, modern variations have shown significant benefits from their use, especially for more challenging substrates.
-
Heterogeneous Catalysts: Solid-supported acid catalysts, such as silica-supported tungstosilisic acid (SiW.SiO₂), have been used to drive the reaction efficiently.[7][10] The key advantages are high yields (often 79-90%), mild conditions, and the ability to recover and reuse the catalyst by simple filtration, making the process greener and more cost-effective.[8][10]
-
Ionic Liquids: Using ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the reaction medium can also enhance yields.[11] They can facilitate the reaction through their unique solvent properties and can often be recycled.
Caption: A workflow for troubleshooting low yields in Hantzsch synthesis.
Section 4: Experimental Protocols
Protocol 1: Standard Synthesis of 2-Amino-4-alkylthiazole
This protocol is a baseline procedure adapted from standard laboratory preparations.[1]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the thioamide (1.2 mmol).
-
Solvent Addition: Add anhydrous ethanol (5 mL).
-
Reaction Initiation: Begin stirring and add the alkyl α-haloketone (1.0 mmol) to the mixture.
-
Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Workup: Pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of sodium carbonate (5% w/v, 20 mL) to neutralize the hydrohalic acid formed and precipitate the product.[2]
-
Isolation: Stir for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Drying and Purification: Dry the solid product. If necessary, purify further by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of an Alkylthiazole Derivative
This protocol is based on optimized microwave-assisted procedures that demonstrate significant time reduction and yield improvement.[9]
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine the alkyl α-haloketone (0.5 mmol), the substituted thioamide (0.6 mmol), and a magnetic stir bar.
-
Solvent Addition: Add methanol (3 mL).
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 90 °C for 30 minutes with stirring.
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).
-
Isolation: A precipitate should form upon cooling. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum. The product is often of high purity without the need for further chromatographic purification.[9]
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Various Authors. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]
-
Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2932. [Link]
-
Toth, G., et al. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1071-1073. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Various Authors. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2). [Link]
-
Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Published by NIH. [Link]
-
Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
Gbadamosi, M. R., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc, 2012(5), 167-178. [Link]
-
Various Authors. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Synthesis of Thiazoles [Video]. YouTube. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclization of 2-Bromohexanal and Thiourea
Welcome to the technical support center for the cyclization of 2-bromohexanal and thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific Hantzsch-type thiazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to the Reaction: The Hantzsch Thiazole Synthesis
The reaction between 2-bromohexanal and thiourea is a classic example of the Hantzsch thiazole synthesis, a robust method for the formation of a thiazole ring.[1][2] This reaction proceeds through the condensation of an α-halocarbonyl compound (2-bromohexanal) with a thioamide (thiourea). The expected product is 2-amino-5-butyl-4,5-dihydrothiazole, a valuable heterocyclic scaffold in medicinal chemistry.[3][4]
The general mechanism involves the initial S-alkylation of thiourea by the α-bromoaldehyde, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Troubleshooting Guide
This section addresses specific issues that may arise during the cyclization of 2-bromohexanal and thiourea.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield of my desired 2-amino-5-butyl-4,5-dihydrothiazole, or the reaction is not proceeding at all. What are the possible causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.
Possible Causes & Solutions:
-
Degradation of 2-Bromohexanal: α-Bromo aldehydes are highly reactive and can be unstable.[5] Degradation of your starting material is a primary suspect.
-
Solution: Use freshly prepared or purified 2-bromohexanal. It is advisable to store it under an inert atmosphere (argon or nitrogen) at low temperatures and protected from light.[5] Before use, it's good practice to check its purity by techniques like NMR.
-
-
Improper Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: While some Hantzsch syntheses proceed at room temperature, others require heating.[1][2] If you are running the reaction at room temperature, consider gently heating the reaction mixture. A good starting point would be in the range of 50-80 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome.[6]
-
Solution: Ethanol or methanol are commonly used solvents for Hantzsch thiazole synthesis.[1] If you are using a non-polar solvent, switching to a protic solvent like ethanol could improve the solubility of the reactants and facilitate the reaction.
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial.
-
Solution: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-bromoaldehyde.[1]
-
| Parameter | Recommendation | Rationale |
| 2-Bromohexanal | Use freshly prepared/purified; store cold & under inert gas.[5] | α-bromo aldehydes are prone to decomposition. |
| Thiourea | Use 1.1 - 1.5 equivalents. | Drives the reaction to completion.[1] |
| Temperature | Start at room temperature, then gently heat to 50-80 °C if needed.[2] | Optimizes reaction rate while minimizing degradation. |
| Solvent | Ethanol or Methanol.[1] | Protic solvents aid in reactant solubility and reaction progress. |
Problem 2: Formation of Multiple Products (Side Reactions)
Question: My TLC and/or NMR analysis shows the presence of multiple spots/peaks in addition to my desired product. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in organic synthesis. In this reaction, several side reactions can occur.
Possible Side Reactions & Prevention:
-
Self-condensation of 2-Bromohexanal: Aldehydes, especially under basic or acidic conditions, can undergo self-condensation (aldol-type reactions).
-
Prevention: Add the 2-bromohexanal slowly to the solution of thiourea. This maintains a low concentration of the aldehyde at any given time, disfavoring self-condensation. Running the reaction at a lower temperature can also help.
-
-
Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric thiazole derivatives.[7]
-
Prevention: Careful control of pH can influence the regioselectivity. In most neutral or slightly basic conditions, the formation of the 2-aminothiazole is favored.[7]
-
-
Over-alkylation or Polymerization: The reactive nature of the starting materials can lead to undesired polymerization.
-
Prevention: Maintain a stoichiometric balance or a slight excess of thiourea. High concentrations of reactants can favor polymerization, so using a more dilute solution might be beneficial.
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the cyclization reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the reaction between 2-bromohexanal and thiourea?
A1: The reaction follows the Hantzsch thiazole synthesis mechanism. It involves:
-
Nucleophilic attack: The sulfur atom of thiourea acts as a nucleophile and attacks the carbon atom bearing the bromine in 2-bromohexanal, displacing the bromide ion. This forms an isothiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the isothiouronium intermediate then attacks the carbonyl carbon of the aldehyde.
-
Dehydration: A molecule of water is eliminated to form the final 2-amino-5-butyl-4,5-dihydrothiazole product.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[8][9] You can spot the reaction mixture alongside your starting materials (2-bromohexanal and thiourea) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction is proceeding. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q3: What are the best practices for purifying the final product?
A3: Purification of 2-aminothiazole derivatives can often be achieved through a few standard methods:
-
Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and side products.[8][10]
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent way to obtain a highly pure product.[9][10]
-
Acid-Base Extraction: Since the product has a basic amino group, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, safety is paramount.
-
2-Bromohexanal: As an α-bromo aldehyde, it is likely a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[5]
-
Thiourea: While less hazardous, it is still important to handle with care and avoid inhalation or skin contact.
-
Solvents: The solvents used (e.g., ethanol, methanol) are flammable. Ensure there are no ignition sources nearby.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-5-butyl-4,5-dihydrothiazole
-
To a solution of thiourea (1.1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-bromohexanal (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[11]
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Available from: [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. 2-Amino-5,5-dimethylthiazol-4(5H)-one. Available from: [Link]
- Google Patents. Purification of 2-aminothiazole.
-
NIH. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]
-
NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
NIH. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Available from: [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
- Google Patents. 2-aminothiazole derivative, preparation method, and use.
-
ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available from: [Link]
-
JOCPR. Synthesis of some new 5- substituted of. Available from: [Link]
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 5. 2-Bromohexanal | 24764-98-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. excli.de [excli.de]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Purification of 5-Butyl-thiazol-2-ylamine
Last Updated: February 3, 2026
Introduction
The Hantzsch thiazole synthesis is a robust and widely utilized method for creating the 2-aminothiazole core, a privileged scaffold in medicinal chemistry.[1] A common variation of this synthesis involves the reaction of an α-haloketone with thiourea.[2][3] While effective, this route frequently results in a crude product contaminated with significant amounts of unreacted thiourea. The similar polarities and functionalities of the desired product, 5-Butyl-thiazol-2-ylamine, and the thiourea starting material can present a significant purification challenge.
This guide provides a comprehensive, troubleshooting-focused approach to effectively remove unreacted thiourea from your this compound product. We will explore the underlying chemical principles that govern various purification strategies and provide detailed, field-tested protocols to ensure you obtain a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: My initial workup involved neutralizing the reaction mixture and filtering the solid, but my NMR spectrum still shows a large thiourea peak. What is the most reliable first-line purification method?
A1: The most effective and scalable initial purification step is a liquid-liquid acid-base extraction. This technique exploits the significant difference in basicity (pKa) between your desired 2-aminothiazole product and the unreacted thiourea.
The Scientific Rationale:
-
This compound: As a derivative of 2-aminothiazole, your product is basic. The exocyclic amine on the thiazole ring can be readily protonated by a dilute acid. The pKa of the parent 2-aminothiazole is approximately 5.36.[4][5] This means that in an acidic solution with a pH well below 5.36 (e.g., pH 1-2), the molecule will exist as a protonated, water-soluble salt.
-
Thiourea: In contrast, thiourea is a very weak base with a pKa of approximately -1 to -1.2.[6][7] It requires a much stronger acid to be protonated and, for practical purposes, will remain as a neutral, uncharged molecule in a dilute aqueous acid solution.
By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with dilute aqueous acid (e.g., 1M HCl), you selectively transfer the protonated amine product into the aqueous layer, leaving the neutral thiourea behind in the organic layer. You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.
Q2: I tried the acid-base extraction, but my yield was very low. What could have gone wrong?
A2: Low recovery after an acid-base extraction typically points to one of several issues during the procedure:
-
Incomplete Protonation or Deprotonation: Ensure your aqueous acid wash is sufficiently acidic (pH 1-2) to fully protonate the aminothiazole. Conversely, when recovering the product, ensure the aqueous layer is made sufficiently basic (pH 9-10) with a base like NaOH or Na2CO3 to fully deprotonate the aminothiazole salt back to its neutral, organic-soluble form. Use pH paper or a meter to verify.
-
Insufficient Extraction: Emulsions can form, or you may not be mixing the layers vigorously enough. Use a separatory funnel and shake thoroughly, venting frequently. Allow the layers to fully separate. Perform multiple extractions with fresh solvent (e.g., 3 separate extractions) as this is more efficient than a single large-volume extraction.
-
Product Solubility: While the neutral this compound is expected to be soluble in common organic solvents, its protonated salt form might have some slight solubility in the organic layer, especially if you used a more polar solvent. Similarly, the neutral form may have slight water solubility. Pre-saturating the aqueous layer with NaCl (brine) during the final extraction step can help "salt out" the organic product, reducing its solubility in the aqueous phase and improving recovery.
Q3: Is recrystallization a viable method for removing thiourea?
A3: Recrystallization can be effective, but its success is highly dependent on finding a suitable solvent system where the solubility of your product and thiourea differ significantly across a temperature range.
Key Considerations:
-
Thiourea Solubility: Thiourea is highly soluble in water (142 g/L at 25 °C) and soluble in protic solvents like ethanol and methanol.[8][9] It is almost insoluble in non-polar solvents like diethyl ether or hexane.[8]
-
Product Solubility: 2-aminothiazoles are generally soluble in alcohols.[10] Your 5-butyl substituted product will have increased lipophilicity compared to the parent compound, making it more soluble in less polar organic solvents.
A potential strategy would be to use a mixed-solvent system. For example, you could dissolve the crude product in a minimal amount of hot ethanol (where both compounds are soluble) and then slowly add a non-polar "anti-solvent" like hexanes until the solution becomes cloudy (the cloud point). Heating slightly to redissolve, then allowing it to cool slowly may cause your less polar product to crystallize out, leaving the more polar thiourea in the mother liquor. This requires careful optimization.
Q4: When should I resort to using column chromatography for purification?
A4: Column chromatography is a powerful tool but is often best reserved for small-scale purifications or when other methods have failed to achieve the desired purity (>99%).
Use chromatography when:
-
You need exceptionally high purity for analytical standards or subsequent sensitive reactions.
-
Acid-base extraction and recrystallization fail to provide adequate separation.
-
You are working on a small scale (milligrams to a few grams), where the material loss on the column is acceptable.
Guidance for Setup:
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. The less polar this compound should elute before the highly polar thiourea. You can determine the optimal solvent ratio using Thin Layer Chromatography (TLC) first.
Data Summary: Key Physicochemical Properties
Understanding the differences in the properties of your product and impurity is the foundation of a successful purification strategy.
| Property | This compound (Product) | Thiourea (Impurity) | Rationale for Separation |
| Molar Mass | 156.25 g/mol [11] | 76.12 g/mol [9] | N/A for these techniques, but useful for characterization. |
| pKa (of conjugate acid) | ~5.4 (estimated from 2-aminothiazole)[4][5] | ~ -1.1[6][7] | Excellent handle for acid-base extraction. The large difference means the amine can be selectively protonated and moved into an aqueous layer. |
| Water Solubility | Low (as free base), High (as salt) | High (142 g/L at 25 °C)[8][9] | Supports acid-base extraction and can be exploited in recrystallization. The high water solubility of thiourea allows it to be washed away easily. |
| Organic Solvent Solubility | Generally soluble in ethers, esters, DCM, alcohols. | Sparingly soluble in non-polar solvents (ether, hexane); soluble in alcohols.[8] | Key for recrystallization and chromatography. The product's higher solubility in less polar solvents can be used to separate it from the more polar thiourea. |
In-Depth Protocols
Protocol 1: High-Efficiency Acid-Base Extraction
This protocol is the recommended primary method for removing bulk thiourea contamination.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL. Use a volume that is practical for your separatory funnel.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction of Product: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer (containing your protonated product as a hydrochloride salt) into a clean Erlenmeyer flask. Note: If using DCM, the organic layer will be on the bottom.
-
Repeat Extraction: Add a fresh portion of 1M HCl to the organic layer remaining in the funnel. Shake and separate again, combining this second aqueous extract with the first. This ensures complete recovery of the product. The organic layer now contains the bulk of the neutral thiourea and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution while stirring until the pH of the solution is ~9-10 (verify with pH paper). You may see the neutral product precipitate or form an oil.
-
Product Recovery: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate or DCM. Shake vigorously and allow the layers to separate.
-
Final Extraction & Drying: Drain the organic layer (containing your purified product) into a clean flask. Repeat the extraction of the aqueous layer twice more with fresh organic solvent, combining all organic extracts. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Purification Strategy Workflow
This flowchart provides a decision-making guide to select the most appropriate purification method based on your specific experimental needs.
Caption: Decision workflow for purifying this compound.
References
-
5-butylthiazol-2-aMine . LookChem. [Link]
-
Thiourea . Sciencemadness Wiki. [Link]
-
Thiourea . Alzchem Group. [Link]
-
Thiourea . Wikipedia. [Link]
-
Thiourea Formula: Structure, Sample, Properties and Uses . Physics Wallah. [Link]
-
2-Aminothiazole . Wikipedia. [Link]
-
Thiourea | H2NCSNH2 | CID 2723790 . PubChem, National Institutes of Health. [Link]
- Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
- Chemical removal of thiourea
-
Biological and medicinal significance of 2-aminothiazoles . Scholars Research Library. [Link]
-
pKa Data Compiled by R. Williams . Organic Chemistry Data. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . ResearchGate. [Link]
- Purification of 2-aminothiazole.
-
5-Methylthiazol-2-amine hydrochloride | C4H7ClN2S | CID 18974377 . PubChem, National Institutes of Health. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem . RSC Publishing. [Link]
-
Thiourea Gold Extraction Process: Principles, Operations, and Considerations . Xinhai Mineral Processing. [Link]
-
Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]
-
Showing Compound Thiourea (FDB012439) . FooDB. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment . YouTube. [Link]
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]
- 5. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 8. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 9. Thiourea - Wikipedia [en.wikipedia.org]
- 10. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 11. 5-butylthiazol-2-aMine|lookchem [lookchem.com]
Technical Support Center: Optimizing 2-Aminothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminothiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical heterocyclic scaffold. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the nuances of 2-aminothiazole synthesis, with a particular focus on the critical parameter of reaction temperature.
Introduction: The Central Role of Temperature in 2-Aminothiazole Synthesis
The Hantzsch thiazole synthesis, a classic and widely used method for preparing 2-aminothiazoles, involves the condensation of an α-haloketone with a thiourea.[1][2] While seemingly straightforward, the success of this reaction is highly dependent on a number of factors, with reaction temperature being paramount. Temperature not only dictates the rate of reaction but also significantly influences the product yield, purity, and the formation of unwanted byproducts. An improperly controlled temperature can lead to a cascade of issues, from incomplete reactions to complex purification challenges. This guide will provide the expertise and validated protocols to empower you to control this crucial variable and achieve reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for 2-aminothiazole synthesis via the Hantzsch reaction?
A1: The optimal temperature for the Hantzsch synthesis of 2-aminothiazoles can vary depending on the specific substrates and solvent system used. While some reactive starting materials may proceed at room temperature, many syntheses require heating.[3] A common and effective temperature range is between 40°C and 70°C.[4] For less reactive substrates, refluxing in a suitable solvent such as ethanol or methanol may be necessary.[3][5] Some protocols have reported successful synthesis at temperatures around 80°C.[6][7] It is crucial to monitor the reaction progress, for instance by using Thin Layer Chromatography (TLC), to determine the ideal temperature for your specific system.[5]
Q2: How does temperature affect the rate of reaction?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of the Hantzsch thiazole synthesis. This is due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. However, an excessively high temperature can accelerate the formation of side products and potentially lead to the decomposition of reactants or the desired product.[3]
Q3: Can running the reaction at a lower temperature improve purity?
A3: In some cases, yes. A lower reaction temperature can sometimes lead to a cleaner reaction profile with fewer byproducts, thereby improving the purity of the final 2-aminothiazole. However, this often comes at the cost of a significantly longer reaction time. Finding the optimal balance between reaction rate and purity is key.
Q4: What are the common side reactions associated with improper temperature control?
A4: At elevated temperatures, several side reactions can occur. These may include the self-condensation of the α-haloketone, the formation of isomeric thiazole products, or the decomposition of thiourea. Overheating can also lead to the formation of tar-like impurities, which can complicate the purification process significantly.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Solution |
| Low or No Product Yield | The reaction temperature is too low, resulting in a very slow or stalled reaction. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Consider switching to a higher-boiling solvent if necessary. Some reactions may require reflux conditions to proceed to completion.[3] |
| The reaction temperature is too high, leading to decomposition of reactants or the product. | Lower the reaction temperature. If the reaction is highly exothermic, consider adding the α-haloketone dropwise to a heated solution of thiourea to better control the internal temperature.[4] | |
| Impure Product (Multiple Spots on TLC) | The reaction temperature is too high, promoting the formation of byproducts. | Reduce the reaction temperature. You may also consider exploring different solvent systems, as the choice of solvent can influence the reaction's sensitivity to temperature.[3] |
| Formation of Tarry Byproducts | Excessive heat is causing polymerization or decomposition of starting materials or intermediates. | Immediately reduce the reaction temperature. Ensure uniform heating by using an oil bath and efficient stirring. Dropwise addition of one of the reactants can also help to manage heat generation. |
| Reaction Does Not Go to Completion | The temperature is insufficient to overcome the activation energy for the final cyclization step. | Increase the reaction temperature or prolong the reaction time at the current temperature.[3] Microwave-assisted synthesis can also be an effective method to drive the reaction to completion in a shorter time.[8] |
Visualizing the Hantzsch Thiazole Synthesis
The following diagram illustrates the generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
Minimizing side products in 5-alkyl-2-aminothiazole synthesis
Technical Support Center: 5-Alkyl-2-Aminothiazole Synthesis
Topic: Minimizing Side Products in 5-Alkyl-2-Aminothiazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting Guide & FAQs
Executive Summary: The 5-Alkyl Challenge
Synthesis of 5-alkyl-2-aminothiazoles via the Hantzsch method presents a distinct challenge compared to their 4-alkyl counterparts. While 4-alkyl derivatives utilize relatively stable
These aldehydes are chemically labile, prone to rapid aldol-like polymerization and oxidative degradation , leading to the formation of intractable "black tars" rather than the desired crystalline heterocycle. This guide focuses on stabilizing these precursors and optimizing reaction kinetics to favor thiazole cyclization over oligomerization.
Critical Troubleshooting Modules
Module A: The "Black Tar" Scenario (Precursor Instability)
Symptom: The reaction mixture turns dark brown/black immediately upon heating; low yield; amorphous solid upon workup.
Root Cause: Polymerization of the
| Parameter | Optimization Strategy | Mechanism/Causality |
| Precursor Form | Use Acetals: Start with the | Acetals are shelf-stable. Hydrolysis in situ releases the reactive aldehyde slowly, keeping its steady-state concentration low and preventing self-polymerization. |
| Temperature | Stepwise Ramp: Initiate at | High initial heat accelerates aldehyde decomposition ( |
| Solvent | Switch to Ethanol/Water (1:1): Avoid anhydrous conditions if using acetals. | Water is required to hydrolyze the acetal. In anhydrous ethanol, the acetal remains unreactive, leading to no reaction or forcing harsh conditions that degrade reagents. |
Module B: Regioisomer Contamination (2-Imino vs. 2-Amino)
Symptom: NMR shows split signals or unexpected shifts; product has a lower melting point. Root Cause: Formation of 2-imino-2,3-dihydrothiazoles , particularly when using N-substituted thioureas or incorrect pH.[1]
-
Diagnostic: 2-aminothiazoles are aromatic; 2-iminothiazolines are non-aromatic tautomers.
-
Solution: Ensure the reaction mixture remains neutral to slightly acidic during cyclization. Strongly basic conditions favor the kinetic imino-tautomer.
-
Protocol Adjustment: If using N-alkyl thioureas, steric bulk at the nitrogen can force the reaction toward the imino form. Switch to N-protecting groups (e.g., acetyl) that can be removed post-cyclization.
Module C: Product Isolation & Salt Entrapment
Symptom: Yield >100%; product is hygroscopic or colored (pink/grey). Root Cause: The product precipitates as the hydrohalide salt (HBr/HCl) and traps solvent/impurities in the lattice.
-
Correction: Do not dry the crude salt. Dissolve immediately in water, filter to remove insoluble tars, and then neutralize with saturated
to precipitate the free base. -
Purification: Recrystallization from Ethanol/Water is superior to silica chromatography, which often causes streaking and loss of amine products due to interaction with silanol groups.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired Hantzsch cyclization and the parasitic aldehyde polymerization.
Caption: Kinetic competition in 5-alkyl-2-aminothiazole synthesis. Controlling the concentration of the reactive
Optimized Experimental Protocol
Objective: Synthesis of 5-methyl-2-aminothiazole (Example) Scale: 10 mmol
-
Reagent Prep: In a 50 mL round-bottom flask, dissolve 11 mmol thiourea (1.1 equiv) in 10 mL water .
-
Controlled Addition: Add 10 mL ethanol and 10 mmol 2-bromo-1,1-diethoxypropane (acetal precursor).
-
Activation: Add 0.5 mL conc. HBr (catalytic) to initiate acetal hydrolysis.
-
Reaction:
-
Stir at Room Temperature for 2 hours. (Monitor TLC for disappearance of thiourea).
-
Why? Allows slow release of aldehyde and immediate capture by thiourea, preventing aldehyde accumulation.
-
Heat to Reflux (
) for 1 hour to drive dehydration/aromatization.
-
-
Workup:
-
Purification: Recrystallize from hot Ethanol/Water (1:3).
Frequently Asked Questions (FAQ)
Q1: Why is my product pink or purple after filtration?
-
A: Aminothiazoles are electron-rich and prone to surface oxidation. Trace transition metals or air oxidation can cause coloration. Wash the solid with cold diethyl ether or a dilute solution of sodium metabisulfite (
) during filtration to remove oxidative impurities.
Q2: Can I use
-
A: Only if they are freshly distilled or supplied as stabilized solutions. Commercial
-haloaldehydes often degrade into oligomers in the bottle. If you must use them, distill under vacuum immediately before use, or use the acetal method described above.
Q3: My yield is low (<40%). Where did the mass go?
-
A: If you don't see "tar," your product might be water-soluble. 2-aminothiazoles with short alkyl chains (like 5-methyl) have significant water solubility.
-
Fix: Saturate the aqueous layer with NaCl (salting out) before extraction with Ethyl Acetate/THF (3:1). Simple ether extraction is often insufficient.
-
Q4: How do I confirm the regiochemistry (4-alkyl vs 5-alkyl)?
-
A: Use 1H-NMR NOE (Nuclear Overhauser Effect) experiments.
-
4-Alkyl: The ring proton at C5 will show an NOE correlation with the alkyl group at C4.
-
5-Alkyl: The ring proton at C4 will show an NOE correlation with the alkyl group at C5.
-
Chemical Shift: Typically, the C5-H (in 4-alkyl isomers) appears slightly upfield (6.2-6.5 ppm) compared to C4-H (in 5-alkyl isomers, 6.8-7.2 ppm) due to electronic effects of the sulfur atom.
-
References
-
BenchChem. (2025).[1][6] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch mechanism and side reactions).
- Potts, K. T. (1977). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Definitive source on thiazole regiochemistry).
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Retrieved from
-
Chem Help Asap. (2020).[7] Hantzsch Thiazole Synthesis - Laboratory Experiment. Retrieved from
Sources
Validation & Comparative
Strategic Comparison Guide: 5-Butyl vs. 5-Methyl Aminothiazoles in Drug Discovery
Executive Summary: The Lipophilic-Steric Trade-off
In the optimization of 2-aminothiazole scaffolds—a privileged structure in kinase inhibition and GPCR modulation—the substitution at the C5 position is a critical determinant of Lipophilic Ligand Efficiency (LLE). This guide objectively compares the 5-methyl (small, rigid, metabolic blocker) and 5-butyl (flexible, lipophilic, hydrophobic probe) variants.[1]
While 5-methyl is the industry standard for blocking C5-metabolic oxidation without imposing steric penalties, the 5-butyl analog represents a strategic "hydrophobic reach" modification. This guide details the structure-activity relationship (SAR) implications of this transition, supported by synthesis protocols and kinase-centric case studies.
Part 1: Physicochemical & ADME Profiling
The transition from a methyl to a butyl group at the C5 position is not merely an addition of carbon; it is a fundamental shift in the molecule's solvation profile and entropy.
Table 1: Comparative Physicochemical Properties
Data modeled on a standard N-(thiazol-2-yl)amide scaffold.
| Property | 5-Methyl Aminothiazole | 5-Butyl Aminothiazole | Impact Analysis |
| Baseline (Ref) | +1.2 – 1.5 | Significant increase in lipophilicity. 5-butyl risks poor solubility unless balanced by polar groups. | |
| Steric Bulk (A-value) | 1.70 kcal/mol | ~2.1 kcal/mol | 5-butyl introduces rotatable bonds (entropy penalty upon binding) but can access distal hydrophobic pockets. |
| Metabolic Liability | Benzylic-like oxidation (High) | 5-methyl is a "soft spot" for CYP450. 5-butyl pushes oxidation to the chain terminus, potentially protecting the ring. | |
| Solubility (Aq) | Moderate | Low | 5-butyl derivatives often require formulation aids (e.g., cyclodextrins) for in vivo studies.[1] |
| Ligand Efficiency (LE) | High | Lower | 5-butyl adds mass (MW +42) without guaranteed potency gain, often reducing LE metrics.[1] |
Part 2: Biological Activity & SAR Logic[2][3][4][5][6]
Case Study: Kinase Inhibition (The "Gatekeeper" Effect)
Aminothiazoles bind into the ATP-binding pocket of kinases (e.g., Src, CDK, Itk).[1] The C5 substituent points toward the "gatekeeper" residue and the solvent-exposed region.
1. The 5-Methyl Strategy (The "Universal Fitter")
-
Mechanism: The 5-methyl group is small enough to avoid steric clashes with bulky gatekeeper residues (e.g., Methionine or Phenylalanine).[1]
-
Application: Used when the target kinase has a restricted ATP pocket.[1] It provides a slight hydrophobic interaction (van der Waals) without distorting the binding pose.[1]
-
Limitation: It rarely provides subtype selectivity, as it fits into almost all kinase pockets.[1]
2. The 5-Butyl Strategy (The "Selectivity Probe")
-
Mechanism: The flexible butyl chain can induce a "hydrophobic collapse" or reach into a distinct hydrophobic sub-pocket adjacent to the ATP site (often the "back pocket").
-
Application: Used to gain selectivity.[1][2][3][4] If a target kinase has a smaller gatekeeper (e.g., Threonine) or a unique hydrophobic channel, the butyl group can lock the ligand in a conformation that excludes off-target kinases with steric blocks.[1]
-
Risk: If the pocket is tight, the entropic cost of freezing the flexible butyl chain reduces affinity (
).[1]
SAR Decision Pathway
The following logic flow illustrates when to deploy which substituent during Lead Optimization.
Caption: Decision matrix for selecting C5-substituents based on pocket topology and metabolic stability requirements.
Part 3: Experimental Protocols
To validate the SAR, you must synthesize both analogs using a robust, parallelizable method.[1] The Hantzsch Thiazole Synthesis is the industry standard for this comparison.[1]
Protocol: Parallel Synthesis of 5-Alkyl-2-Aminothiazoles
Objective: Synthesize 5-methyl and 5-butyl variants from corresponding
Reagents:
-
Substrate A (5-Me): Chloroacetone (CAS: 78-95-5)
-
Substrate B (5-Bu): 1-Bromo-2-hexanone (CAS: 2525-08-8)
-
Thiourea: (CAS: 62-56-6)
Step-by-Step Methodology:
-
Preparation:
-
Dissolve Thiourea (1.0 equiv, 10 mmol) in Ethanol (20 mL).
-
Note: For the 5-butyl analog (Substrate B), use DMF if solubility is poor in ethanol.[1]
-
-
Addition:
-
Add the
-haloketone (1.0 equiv) dropwise at room temperature. -
Caution: Chloroacetone is a potent lachrymator.[1] Work in a fume hood.
-
-
Cyclization (Reflux):
-
Heat the mixture to reflux (80°C for EtOH) for 2–4 hours.
-
Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The 5-butyl analog will have a higher
than the 5-methyl.
-
-
Work-up:
-
Purification:
-
Recrystallize (EtOH/Water) or Flash Chromatography (Hexane/EtOAc gradient).[1]
-
Synthesis Workflow Diagram
Caption: The Hantzsch condensation pathway. The R-group on the haloketone determines the C5-substitution.
References
-
BenchChem. (2025).[1][6] Comparative analysis of 5-Methylaminothiazole vs. other thiazole derivatives. BenchChem. Link[1]
-
Das, J., et al. (2006).[1][7] Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Luo, M., et al. (2024).[1][8] Visible light mediates a synthesis of thiazole derivatives from benzothioamides. Journal of Organic Chemistry. Link[1]
-
Chimenti, F., et al. (2011).[1] Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. PMC - NIH. Link
-
Mishra, C.B., et al. (2017).[1][9] Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis.[1][10][5][8][9][11][12] Link
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
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- 10. mdpi.com [mdpi.com]
- 11. bepls.com [bepls.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Efficacy of 5-Butyl-thiazol-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the 2-aminothiazole core has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive analysis of the antimicrobial efficacy of a specific subclass: 5-Butyl-thiazol-2-ylamine derivatives. By examining their performance against established antimicrobial agents, delving into their mechanism of action, and providing detailed experimental protocols, this document serves as a vital resource for researchers engaged in the discovery and development of new anti-infective agents.
The Thiazole Scaffold: A Foundation for Antimicrobial Activity
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active compounds.[2][3] Its derivatives are known to exhibit a wide range of therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][4][5] The 2-aminothiazole moiety, in particular, is a key component in several clinically significant drugs and a focal point of extensive research in the quest for new antimicrobial agents.[6]
The antimicrobial potential of thiazole derivatives is often attributed to their ability to mimic or interact with biological macromolecules, thereby disrupting essential microbial processes. The specific substitutions on the thiazole ring play a crucial role in modulating this activity, influencing factors such as target affinity, cell permeability, and metabolic stability. This guide focuses on the impact of a butyl group at the 5-position of the 2-aminothiazole core, a structural modification with the potential to significantly enhance antimicrobial efficacy.
Comparative Antimicrobial Efficacy: this compound Derivatives vs. Standard Antibiotics
While direct comparative studies on a wide range of this compound derivatives are still emerging, the available data on functionally substituted 2-aminothiazoles provide a strong foundation for assessing their potential. Numerous studies have demonstrated that 2-aminothiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, often comparable or superior to standard antibiotics like ampicillin and streptomycin.[7]
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Representative 2-Aminothiazole Derivatives and Standard Antibiotics
| Compound/Drug | Target Organism | MIC Range (µg/mL) | Reference |
| Representative 2-Aminothiazole Derivative (Compound 21) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-4 | [7] |
| Trifluoromethoxy substituted aminothiazoles | Various bacterial strains | 2-16 | [7] |
| Ampicillin | Gram-positive bacteria | Varies (resistance is common) | General Knowledge |
| Streptomycin | Gram-negative bacteria | Varies (resistance is common) | General Knowledge |
| Ceftriaxone | Broad-spectrum | Varies (resistance is common) | [7] |
| Novel 2-aminothiazole analogue (A33) | Gram-positive bacteria (including drug-resistant strains) | 0.5-4 | [8] |
Note: The MIC values for 2-aminothiazole derivatives are sourced from studies on various substituted analogs, as specific data for 5-butyl derivatives is limited in the public domain. These values are presented to illustrate the potential potency of this class of compounds.
The data suggests that strategic substitutions on the 2-aminothiazole scaffold can lead to compounds with significant potency against challenging pathogens, including multidrug-resistant strains.[9] The introduction of a lipophilic butyl group at the 5-position is hypothesized to enhance the interaction of these derivatives with the bacterial cell membrane, potentially leading to improved uptake and target engagement.
Unraveling the Mechanism of Action: How Do They Work?
The precise mechanism of action for this compound derivatives is an active area of investigation. However, research on the broader class of 2-aminothiazole antimicrobials points towards several potential targets within the bacterial cell. Molecular docking studies have suggested that these compounds may inhibit enzymes crucial for bacterial survival.[10]
Two prominent proposed mechanisms are:
-
Inhibition of MurB: MurB is an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme would disrupt cell wall integrity, leading to cell lysis and death. This is a particularly attractive target as it is essential for bacterial viability and absent in eukaryotes.
-
Inhibition of Fungal CYP51: In fungi, 2-aminothiazole derivatives may target the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Disruption of ergosterol synthesis compromises membrane integrity and leads to fungal cell death.
The following diagram illustrates the potential mechanism of action of 2-aminothiazole derivatives against bacterial targets.
Caption: Proposed mechanism of antibacterial action of this compound derivatives.
Structure-Activity Relationship (SAR): The Significance of the 5-Butyl Group
The biological activity of 2-aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring.[10] While extensive SAR studies specifically for 5-butyl derivatives are not yet widely published, we can infer some key principles from related compounds:
-
Lipophilicity and Membrane Permeability: The introduction of an alkyl group, such as a butyl chain, at the 5-position is expected to increase the lipophilicity of the molecule. This can enhance the compound's ability to penetrate the lipid-rich bacterial cell membrane, leading to higher intracellular concentrations and improved efficacy. A study on thiourea derivatives highlighted that increasing lipophilicity through the introduction of certain groups can improve bacteriostatic action.[11]
-
Target Interaction: The size and conformation of the 5-substituent can influence how the molecule binds to its target enzyme. The butyl group may occupy a hydrophobic pocket in the active site of enzymes like MurB, leading to a stronger and more specific interaction.
-
Modulation of Physicochemical Properties: The butyl group can also affect other physicochemical properties such as solubility and metabolic stability, which are critical for the overall pharmacokinetic profile of a drug candidate.
The following diagram illustrates the key structural components influencing the activity of this compound derivatives.
Caption: Key structural features of this compound derivatives influencing antimicrobial activity.
Experimental Protocols: A Guide to Synthesis and Antimicrobial Evaluation
To facilitate further research and validation, this section provides standardized methodologies for the synthesis and antimicrobial testing of this compound derivatives.
Synthesis of this compound
The Hantzsch thiazole synthesis is a classical and versatile method for preparing 2-aminothiazoles. The following is a representative protocol for the synthesis of the core scaffold.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-hexanone (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC and MBC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.
Workflow for MIC/MBC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Directions
This compound derivatives represent a promising class of antimicrobial agents that warrant further investigation. The existing body of research on 2-aminothiazoles provides a strong rationale for their potential efficacy, and the introduction of a 5-butyl substituent is a logical step towards enhancing their antimicrobial properties. This guide has provided a framework for understanding their comparative efficacy, potential mechanisms of action, and key structure-activity relationships, alongside detailed experimental protocols to facilitate further research.
Future efforts should focus on synthesizing a broader library of 5-alkyl-2-aminothiazole derivatives and conducting comprehensive antimicrobial screening to establish a clear and quantitative structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective analogues. Ultimately, continued research in this area holds the promise of delivering novel therapeutic agents to combat the growing threat of antimicrobial resistance.
References
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- (2014). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed, 24(12), 2379-2388.
- (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
- (2022).
- (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
- (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
- (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- (2024). Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. PubMed.
- (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- (2021).
- (2003). Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria. PubMed.
- (2019). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PubMed Central.
- (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central.
- (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.
- (2023).
- (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- (2023). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY.
- (2018). Evaluation of N-Phenyl-2-aminothiazoles for Treatment of Multi-Drug Resistant and Intracellular Staphylococcus aureus Infections.
- (2025). Structure-activity relationship studies of thiazole agents with potential anti methicillin-resistance Staphylococcus aureus (MRSA) activity.
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Comparative Cytotoxicity & Safety Profile: 2-Aminothiazole vs. 2-Amino-5-butylthiazole
The following guide provides an in-depth technical comparison of 2-Aminothiazole (2-AT) and its substituted derivative 2-Amino-5-butylthiazole (ABT) . This analysis synthesizes structure-activity relationship (SAR) data, metabolic stability profiles, and cytotoxicity mechanisms to support researchers in lead optimization and safety assessment.
Executive Summary
2-Aminothiazole (2-AT) is a privileged scaffold in medicinal chemistry but serves as a documented toxicophore due to metabolic activation at the unsubstituted C5 position. 2-Amino-5-butylthiazole (ABT) represents a lipophilic, C5-substituted analog.
The addition of the butyl group at the C5 position fundamentally alters the cytotoxic profile:
-
Systemic Toxicity: ABT is predicted to exhibit lower systemic toxicity (e.g., hepatotoxicity) than 2-AT because the butyl group blocks the metabolic "soft spot," preventing ring scission and the formation of reactive thiourea intermediates.
-
Cellular Cytotoxicity (Potency): ABT exhibits higher cellular accumulation and potency against target cell lines due to increased lipophilicity (LogP), facilitating membrane permeation compared to the polar 2-AT.
Physicochemical & Structural Comparison
The differential cytotoxicity is rooted in two key properties: Lipophilicity (LogP) and Electronic Steric Hindrance at C5.
| Feature | 2-Aminothiazole (2-AT) | 2-Amino-5-butylthiazole (ABT) | Impact on Cytotoxicity |
| Structure | Unsubstituted heteroaromatic ring | C5-Alkyl substituted ring | ABT has higher steric bulk. |
| LogP (Approx) | ~0.04 (Hydrophilic) | ~2.1 (Lipophilic) | ABT penetrates cell membranes significantly faster. |
| Metabolic Liability | High (C5 Ring Scission) | Low (C5 Blocked) | 2-AT generates reactive metabolites; ABT is more stable. |
| Solubility | High water solubility | Low water solubility | ABT requires DMSO/carrier for assays. |
Visualization: Structural & Property Divergence
Figure 1: Comparison of physicochemical properties driving the differential toxicity profiles.
Mechanistic Toxicity Analysis
2-Aminothiazole: The Metabolic Toxicophore
2-AT is often classified as a "structural alert" in drug discovery. Its cytotoxicity is frequently non-specific and driven by hepatic metabolism rather than direct target engagement.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C) epoxidize the C4-C5 double bond.
-
Outcome: The epoxide is unstable and undergoes ring scission to form acylthioureas and alpha-dicarbonyls (e.g., glyoxal). These electrophiles covalently bind to cellular proteins and DNA, causing hepatotoxicity and mutagenicity.
-
Evidence: This mechanism caused the withdrawal of the drug Sudoxicam (unsubstituted thiazole), while Meloxicam (5-methyl substituted) remains safe.
2-Amino-5-butylthiazole: The "Blocked" Analog
The introduction of the butyl group at C5 serves as a metabolic shield.
-
Mechanism: The alkyl group sterically and electronically hinders P450 oxidation at the C5 carbon.
-
Outcome: The metabolic pathway shifts away from ring opening toward safer side-chain oxidation (e.g., hydroxylation of the butyl chain). This significantly reduces the risk of idiosyncratic toxicity.
-
Cytotoxicity Note: While safer systemically, ABT may show higher IC50 potency in cell culture assays (e.g., HeLa, MCF-7) simply because it can enter the cell to interact with targets, whereas 2-AT remains largely extracellular due to polarity.
Visualization: Metabolic Activation Pathway
Figure 2: The 5-butyl substitution blocks the toxic ring-scission pathway common to 2-aminothiazoles.
Experimental Protocols for Validation
To empirically verify the differences, the following self-validating experimental workflows are recommended.
Experiment A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine cellular potency (IC50) and off-target toxicity. Cell Lines: HepG2 (Liver model for metabolic tox), HeLa (General cancer model).
-
Preparation: Dissolve ABT in DMSO (stock 10 mM) and 2-AT in PBS (stock 10 mM).
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions (0.1 µM – 100 µM) for 48h.
-
Control: 0.1% DMSO vehicle.
-
Positive Control:[1] Doxorubicin or 5-Fluorouracil.
-
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.
-
Expected Result:
-
2-AT: High IC50 (>100 µM) – Low cellular uptake, low specific toxicity.
-
ABT: Lower IC50 (10–50 µM) – Higher uptake, potential specific inhibition of kinases (e.g., Src/Lck family) or baseline membrane disruption.
-
Experiment B: Microsomal Stability (Metabolic Activation)
Objective: Confirm the "blocking" effect of the butyl group.
-
Incubation: Incubate 1 µM of test compound (2-AT vs ABT) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Detection: Monitor for parent depletion and formation of reactive intermediates (trap with Glutathione/GSH if necessary).
-
Self-Validation:
-
If 2-AT half-life is short (<30 min) and GSH-adducts are found, the toxicophore hypothesis is confirmed.
-
If ABT half-life is longer or metabolites are only hydroxylated (M+16), the safety hypothesis is confirmed.
-
Summary of Expected Data Trends
| Parameter | 2-Aminothiazole (2-AT) | 2-Amino-5-butylthiazole (ABT) |
| Cellular IC50 (HeLa) | > 100 µM (Inactive/Weak) | 5 - 50 µM (Moderate Potency) |
| Ames Test (Mutagenicity) | Positive (Likely) | Negative (Likely) |
| Microsomal Stability (t1/2) | Short (< 30 min) | Extended (> 60 min) |
| Primary Metabolite | Ring-opened thiourea (Toxic) | Hydroxy-butyl derivative (Benign) |
| Clinical Risk | Hepatotoxicity, Neurotoxicity | Lower specific organ toxicity |
References
-
Jakopin, Ž. (2020).[2][3] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.[2][3]
- Kalgutkar, A. S., et al. (2005). "Metabolic activation of the thiazole ring in sudoxicam and meloxicam: Structural insights into hepatotoxicity." Chemical Research in Toxicology, 18(10).
-
Das, D., et al. (2016).[4] "Recent advances in the synthesis and biological activities of 2-aminothiazoles." European Journal of Medicinal Chemistry.
-
Liao, Y., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Future Medicinal Chemistry.
Sources
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- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
Spectroscopic Comparison of 5-Substituted 2-Aminothiazoles: A Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Structural elucidation, electronic effects of 5-position substitution, and tautomeric differentiation.
Executive Summary: The 5-Position Pivot
In the landscape of heterocyclic drug discovery, the 2-aminothiazole (2-AT) scaffold is a "privileged structure," serving as the core pharmacophore in drugs ranging from antimicrobials (e.g., Cefdinir) to kinase inhibitors (e.g., Dasatinib).
While the 2-amino group is the primary hydrogen bond donor/acceptor site, the 5-position is the electronic "tuning knob." Substitution at this position (
Structural Logic & Synthesis
Before analyzing spectra, one must understand the origin of the material. The Hantzsch Thiazole Synthesis remains the gold standard for accessing these derivatives. It is a self-validating protocol where the appearance of the thiazole ring protons in NMR confirms cyclization.
Generalized Synthesis Workflow
The following diagram outlines the condensation of thiourea with
Caption: The Hantzsch synthesis pathway. The R' group on the
Spectroscopic Deep Dive
The introduction of a substituent at the 5-position breaks the symmetry (if any) and electronic balance of the thiazole ring.
A. Nuclear Magnetic Resonance ( H NMR)
NMR is the most powerful tool for determining the electronic nature of the 5-substituent.
-
The Diagnostic H4 Proton: In 5-substituted derivatives, the proton at the 4-position (H4) is the sole ring proton. Its chemical shift is a direct sensor of the 5-substituent's inductive and mesomeric effects.
-
Unsubstituted (5-H): Ring protons appear as doublets (
Hz) around 6.7–7.2 ppm. -
5-EWG (e.g., -NO
, -COR): The H4 proton is deshielded (shifted downfield) due to electron density being pulled away from the ring. -
5-EDG (e.g., -CH
, -Ph): The H4 proton is shielded (shifted upfield) or minimally affected depending on resonance.
-
-
Amino Protons (-NH
): Typically appear as a broad singlet between 6.8–7.5 ppm in DMSO- .-
Exchangeability: These protons disappear upon
shake, confirming their identity. -
Acidity Shift: Strong 5-EWGs increase the acidity of the amine, often shifting the
signal downfield (towards 8.0+ ppm) and sharpening the peak due to slower exchange rates in non-protic solvents.
-
B. Infrared Spectroscopy (IR)
IR allows for rapid assessment of functional groups and ring integrity.
-
Amino Group (
): Look for the characteristic doublet (asymmetric/symmetric stretch) in the 3400–3100 cm region.-
Note: In the imino tautomer, this changes to a single
stretch.
-
-
Thiazole Ring (
): The endocyclic stretch appears near 1550–1650 cm . 5-substitution can shift this band by 10–20 cm depending on conjugation.
C. UV-Vis Spectroscopy[1][2]
-
Conjugation Sensor: Substituents like phenyl (5-aryl) create an extended
-system, causing a bathochromic shift (red shift) in the compared to the 5-alkyl or unsubstituted analogs.
Tautomerism: The Silent Variable
A critical aspect often overlooked is the Amino-Imino tautomerism . While the amino form is generally dominant in solution and solid state, the imino form can become relevant with strong electron-withdrawing groups or in specific solvent environments.
-
Amino Form: Aromatic thiazole ring.[1] Exocyclic
. -
Imino Form: Non-aromatic ring (2-imino-2,3-dihydrothiazole). Exocyclic
.
Caption: Equilibrium between the dominant amino form and the less stable imino form.
Spectroscopic Evidence of Tautomerism:
-
NMR: Imino form shows a distinct
on the ring nitrogen (often very broad, >10 ppm) and a change in coupling constants for ring protons. -
X-Ray: Bond lengths (
vs ) definitively prove the tautomer in the solid state. The amino form has a shorter bond typical of partial double bond character.
Comparative Data: Performance Metrics
The following table synthesizes experimental data to provide a direct comparison of how the 5-substituent influences spectral properties.
| Feature | Unsubstituted (5-H) | 5-Methyl (EDG) | 5-Nitro / 5-Acetyl (EWG) | 5-Phenyl (Conjugated) |
| IR ( | ~3400, 3280 cm | ~3420, 3290 cm | ~3450, 3320 cm | ~3430, 3250 cm |
| UV-Vis ( | ~255 nm | ~260 nm | ~300+ nm (Red Shift) | ~310 nm (Red Shift) |
| Electronic Effect | Baseline | Inductive donor (+I) | Mesomeric acceptor (-M) | Conjugation (+M/-I) |
Note: Chemical shifts are approximate values in DMSO-
Experimental Protocols
Protocol A: General Synthesis (Hantzsch Method)
-
Dissolution: Dissolve 0.1 mol of the appropriate
-haloketone (e.g., chloroacetone for 5-methyl) in 50 mL of ethanol. -
Addition: Add 0.1 mol of thiourea.
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. If the hydrobromide/hydrochloride salt precipitates, filter it.
-
Neutralization: Dissolve the salt in minimal water and neutralize with 10%
or to precipitate the free base. -
Purification: Recrystallize from ethanol/water.
Protocol B: NMR Characterization Setup
-
Solvent: DMSO-
is preferred over due to the poor solubility of polar aminothiazoles in chloroform. -
Concentration: ~10 mg in 0.6 mL solvent.
-
D
O Exchange: Run a standard proton scan. Add 1-2 drops of , shake, and re-run. Disappearance of the broad singlet at ~7.0 ppm confirms the group.
References
-
Synthesis and Characterization of 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal. (2024).
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. (2020).[2]
-
Tautomerism of aminothiazoles. Journal of the Chemical Society, Perkin Transactions 2.
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One. (2016).[3] [3]
-
Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Journal of Physical Chemistry. (2013).
-
1H NMR Chemical Shifts of Heterocycles. Organic Chemistry Data.
Sources
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Purity Validation of 5-Butyl-thiazol-2-ylamine: An HPLC and UPLC Comparison
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and translatable results. 5-Butyl-thiazol-2-ylamine, a key heterocyclic amine scaffold in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, biological activity, and ultimately, the integrity of a research program.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of this compound. We will move beyond rote protocols to explain the scientific rationale behind our choices, present a fully validated HPLC method, and offer a clear, data-supported comparison to its high-throughput alternative, empowering you to select the optimal method for your laboratory's needs.
Section 1: The Gold Standard: Reversed-Phase HPLC (RP-HPLC) for Purity Determination
High-Performance Liquid Chromatography is the established workhorse for pharmaceutical analysis due to its robustness and high resolution.[1] For a molecule like this compound, which possesses moderate polarity from its amine group and thiazole ring, alongside nonpolar character from the butyl chain, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Principle of Separation: A Matter of Polarity
The causality behind selecting RP-HPLC lies in the fundamental principles of chromatography. We use a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1] As the sample travels through the column, this compound partitions between these two phases. More polar impurities will have a greater affinity for the mobile phase and elute faster, while more nonpolar impurities will be retained longer by the stationary phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate the main compound from a wide range of potential process-related impurities and degradation products.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed for reliability and is based on established methods for related aromatic and heterocyclic compounds.[1][2]
1. Materials and Reagents:
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18 MΩ·cm resistivity or HPLC grade.
-
Formic Acid: LC-MS grade (0.1% v/v solution in water is used to improve peak shape and ionization efficiency if coupled with a mass spectrometer).
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Sample for Analysis: Synthesized this compound.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry-standard for retaining moderately polar to nonpolar compounds. The length provides high resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent ionization of the amine, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier providing good elution strength for thiazole derivatives. |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-90% B; 25-30 min: 90% B; 30.1-35 min: 20% B | A shallow initial gradient resolves early-eluting polar impurities, while the steeper ramp elutes the main peak and any nonpolar impurities. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 272 nm | Based on the UV absorbance maxima of related aminothiazole structures, ensuring high sensitivity.[2] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while providing a strong signal. |
| Diluent | Acetonitrile/Water (50:50 v/v) | Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions. |
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
4. Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Workflow Visualization
Section 3: Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
While HPLC is robust, the demand for higher throughput has led to the development of Ultra-Performance Liquid Chromatography (UPLC). UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and systems capable of handling much higher pressures (up to 15,000 psi). [3][4]This results in significantly faster analysis times and improved resolution. [4]
Head-to-Head Performance Comparison
The following table summarizes the expected performance differences between the validated HPLC method and a transferred, optimized UPLC method for the analysis of this compound.
| Performance Metric | Validated HPLC Method | Optimized UPLC Method | Advantage |
| Analysis Time | ~35 minutes (including equilibration) | ~5-7 minutes | UPLC [5] |
| Resolution | Good | Excellent [4] | UPLC |
| Peak Capacity | Moderate | High | UPLC |
| Solvent Consumption | ~35 mL per run | ~5 mL per run | UPLC [5] |
| System Backpressure | 1,500 - 3,000 psi | 8,000 - 12,000 psi | N/A |
| Sensitivity (LOD/LOQ) | Standard | ~2-3x Higher | UPLC [4] |
| Equipment Requirement | Standard HPLC System | Specialized UPLC/UHPLC System | HPLC |
Discussion: Choosing the Right Tool for the Job
-
The Case for HPLC: The validated RP-HPLC method is the epitome of reliability. It is ideal for routine quality control, stability studies, and laboratories where instrument availability is broad but specialized UPLC systems are not. Its longer run time is a small price to pay for its robustness and transferability between different labs and instruments. For definitive purity assessment required for regulatory filings, a well-validated HPLC method is often the required standard.
-
The Case for UPLC: UPLC is the clear winner for high-throughput applications. [5]In a drug discovery setting, where hundreds of analogs may be synthesized and screened, reducing analysis time from 35 minutes to 5 minutes is a monumental gain in efficiency. The superior resolution allows for better separation of closely eluting impurities, which is critical during process development and forced degradation studies. Furthermore, the significant reduction in solvent consumption makes UPLC a more environmentally friendly and cost-effective option in the long run.
Conclusion
The purity of this compound is a critical quality attribute that underpins the success of research and development activities. This guide has detailed a robust, reliable, and fully validatable RP-HPLC method that serves as a gold standard for its assessment. The causality behind each parameter choice, from the C18 column to the gradient elution, has been explained to provide a deeper understanding beyond the protocol itself.
However, science does not stand still. The comparative analysis demonstrates that UPLC technology offers dramatic improvements in speed, resolution, and sensitivity, making it the superior choice for high-throughput environments. [4] Final Recommendation: For routine quality control and standard purity certification, the validated HPLC method is highly recommended. For discovery, process optimization, and high-volume testing, investing in and validating a UPLC method will yield substantial returns in efficiency and analytical depth.
References
- Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
- Malinowska, I., Oledzka, I., & Kijo, H. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Singh, K., & Singh, J. (Year unavailable). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies.
- ResearchGate. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Chromatography Today. (Year unavailable). HPLC vs UPLC - What's the Difference?
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Waters. (Year unavailable). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
Sources
A Senior Application Scientist's Guide to Molecular Docking: Evaluating 5-Butyl-2-aminothiazole in Kinase Active Sites
This guide provides an in-depth comparative analysis of 5-butyl-2-aminothiazole, a representative of the versatile 2-aminothiazole scaffold, within the context of kinase inhibition. We will move beyond a simple procedural outline to explore the causality behind methodological choices, ensuring a robust and self-validating computational workflow. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate potential kinase inhibitors using molecular docking and to benchmark their performance against established alternatives.
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including the FDA-approved multi-kinase inhibitor Dasatinib.[1][2][3][4] This scaffold's prevalence stems from its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in inhibitor design.[5] Our focus on the 5-butyl substitution allows us to probe a specific hydrophobic region within the active site, a common strategy for enhancing binding affinity and selectivity.
Molecular docking serves as a powerful in silico tool to predict how a molecule will bind to a protein target, providing insights into its potential activity and guiding further experimental work.[6][7] By comparing the docking performance of our lead compound with known inhibitors, we can generate actionable hypotheses about its relative potency and binding mechanism.
Pillar 1: A Self-Validating Molecular Docking Protocol
The trustworthiness of any docking study hinges on a rigorously validated protocol. Simply generating a docking score is insufficient; one must first demonstrate that the chosen computational parameters can accurately reproduce a known, experimentally determined binding pose. This principle of "redocking" is the cornerstone of a self-validating system.[8][9]
Below is a detailed workflow, explaining not just the steps, but the scientific rationale that underpins them.
Experimental Protocol: Molecular Docking Workflow
1. Target Selection and Preparation:
-
Action: Select a relevant kinase target with an available high-resolution crystal structure complexed with a ligand. For this study, we will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for which numerous 2-aminothiazole inhibitors have been developed.[10][11][12] We will utilize the PDB entry 1DI8 .
-
Causality: Starting with a high-quality, ligand-bound crystal structure from the Protein Data Bank (PDB) is crucial. It provides the precise atomic coordinates of the active site and a reference ligand for defining the binding pocket and for protocol validation.
-
Procedure:
-
Download the PDB file (1DI8).
-
Load the protein structure into a molecular modeling program (e.g., Schrödinger Maestro, Discovery Studio).
-
Perform protein preparation: Add hydrogen atoms to satisfy valence, assign correct bond orders, and optimize the hydrogen-bonding network. This is critical for accurately modeling electrostatic and hydrogen-bond interactions.[13]
-
Remove all water molecules that are not critical for ligand binding (i.e., not mediating a protein-ligand bridge). Extraneous water molecules can interfere with the docking algorithm.[13][14]
-
Extract the co-crystallized ligand (in this case, Staurosporine) to be used for defining the binding site and for validation.
-
2. Ligand Preparation:
-
Action: Prepare 3D structures of 5-butyl-2-aminothiazole and a known comparator, in this case, the well-characterized CDK2 inhibitor from PDB ID 1H1S .
-
Causality: The ligand's 3D conformation, charge distribution, and protonation state directly impact the docking calculation. Proper preparation ensures the ligand is in a realistic, low-energy state before docking.[13]
-
Procedure:
-
Sketch the 2D structures of the ligands.
-
Convert the 2D structures to 3D.
-
Perform ligand preparation: Assign correct bond orders, add hydrogens, and generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).
-
Perform a conformational search and energy minimization to ensure the starting structure is not in a high-energy, unrealistic state.
-
3. Protocol Validation via Redocking:
-
Action: Define the binding grid based on the co-crystallized ligand (Staurosporine from 1DI8) and then dock this same ligand back into the prepared protein structure.
-
Causality: This step validates that the chosen docking software, scoring function, and parameters can successfully reproduce the experimentally observed binding mode. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (<2.0 Å), builds confidence in the protocol's ability to predict the binding of new, untested ligands.[15]
-
Procedure:
-
Define the docking grid box, ensuring it encompasses the entire binding site occupied by the co-crystallized ligand.
-
Use a standard precision docking mode (e.g., Glide SP or AutoDock Vina).
-
Execute the docking run.
-
Align the output docked pose of the ligand with the original crystal pose and calculate the RMSD. An RMSD value below 2.0 Å confirms the protocol's validity.
-
4. Comparative Docking Execution:
-
Action: Using the validated protocol, dock 5-butyl-2-aminothiazole and the comparator ligand (from 1H1S) into the prepared CDK2 structure.
-
Causality: With a validated protocol, we can now confidently evaluate our molecule of interest and compare its predicted binding characteristics against a known inhibitor.
-
Procedure:
Pillar 3: Conclusion and Future Directions
Our in-depth molecular docking study, grounded in a self-validating protocol, demonstrates that 5-butyl-2-aminothiazole is a promising scaffold for CDK2 inhibition. It successfully engages the critical hinge region and utilizes a key hydrophobic pocket. The comparative analysis against a known, more potent inhibitor effectively highlights pathways for rational drug design, suggesting that modifications to the 5-position substituent could yield significant gains in binding affinity.
It is imperative to recognize the limitations of in silico methods. Docking scores provide a valuable estimation of binding affinity but do not perfectly correlate with experimental results due to simplifications in scoring functions and the treatment of protein flexibility. [7]Therefore, the crucial next step is the experimental validation of these computational predictions. [14][18]Synthesizing 5-butyl-2-aminothiazole and evaluating its inhibitory activity against CDK2 in an in vitro biochemical assay (e.g., measuring IC50 values) is essential to confirm our hypothesis.
This guide illustrates a robust framework for using molecular docking not just as a predictive tool, but as an integrated component of drug discovery that generates testable hypotheses, guides experimental design, and accelerates the journey from a promising scaffold to a potent lead compound.
References
-
Wang, Z., et al. (2015). Molecular dynamic simulations give insight into the mechanism of binding between 2-aminothiazole inhibitors and CDK5. ResearchGate. Available at: [Link]
-
Vijay, K., et al. (2018). Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl-Coumarin derived Aminothiozoles. Der Pharmacia Lettre. Available at: [Link]
-
Gani, A. & Al-Obaidi, Z. (2022). Molecular docking studies of Tyrosine Kinase Inhibitors. Pharmacy Education. Available at: [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]
-
Priya, R. & Garg, P. (2020). Validation of docking. YouTube. Available at: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Muthu, M., et al. (2024). Network Pharmacology, Molecular Docking and Experimental Validation on the Wound Healing Potential of Cinnamomum zeylanicum in Diabetic Rats. Drug Design, Development and Therapy. Available at: [Link]
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. Available at: [Link]
-
Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent Pan-Src Kinase Inhibitor. ResearchGate. Available at: [Link]
-
Walter, N. G., et al. (2008). Chemical structures of diverse reported aminothiazole kinase inhibitors. ResearchGate. Available at: [Link]
-
Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Research With Rutgers. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Singh, S., et al. (2024). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link]
-
Salawu, M. O., et al. (2022). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed. Available at: [Link]
-
Durrant, J. D. & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. Available at: [Link]
-
Author Unknown. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]
-
Galiano, V., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]
-
Schneidman-Duhovny, D., et al. (2008). Lessons from Docking Validation. Michigan State University. Available at: [Link]
-
Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 18. Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Butyl-thiazol-2-ylamine
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For professionals in drug discovery and scientific research, handling compounds like 5-Butyl-thiazol-2-ylamine demands a meticulous approach rooted in a deep understanding of its chemical properties and associated hazards. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment.
Hazard Assessment and Characterization: The Foundation of Safe Disposal
The primary hazards associated with aminothiazole derivatives often include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Irritation: Can cause skin, eye, and respiratory system irritation.[3][4]
-
Environmental Toxicity: Many thiazole derivatives are classified as very toxic to aquatic life, potentially causing long-term adverse effects in the aquatic environment.[2]
-
Reactivity: Incompatible with strong oxidizing agents and acids.[5][6]
This assessment dictates that this compound must be treated as a hazardous waste stream. Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), any waste exhibiting characteristics of toxicity or other hazards must be managed from "cradle-to-grave" to ensure safe handling and disposal.[7][8]
Table 1: Inferred Hazard Profile for this compound
| Property | Inferred Value / Classification | Rationale / Source |
| GHS Hazard Statements | Likely H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects). | Based on data for analogous compounds like 2-Amino-5-methylthiazole and other thiazole derivatives which show similar hazard profiles.[2][4] |
| GHS Pictograms | Exclamation Mark, Health Hazard, Environment | Corresponds to the inferred hazard statements for acute toxicity, irritation, and aquatic toxicity. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides.[5] | Reaction with these substances can lead to vigorous, exothermic reactions, compromising safety. It is crucial to segregate this waste stream from incompatible materials.[9] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant.[5][6] | Due to its inherent toxicity and environmental hazards, landfilling or sewer disposal is not permissible. Professional disposal is mandatory.[2] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Proper personal protection is non-negotiable when handling this compound for disposal. The causality is clear: direct exposure can lead to irritation and potential toxic effects. All handling and preparation for disposal should occur within a certified chemical fume hood to mitigate inhalation risks.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly sealing safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and disposed of properly after handling.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: While handling in a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.
Waste Segregation and Containerization Protocol
The first step in the physical disposal process is correct segregation and containment. This protocol is a self-validating system; by preventing accidental mixing of incompatible wastes, it inherently enhances laboratory safety.[9]
Step-by-Step Containerization Procedure:
-
Select an Appropriate Container:
-
Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]
-
The container must be in good condition, free from leaks or damage, and have a secure, leak-proof screw cap.[11]
-
Ensure the container is appropriately sized for the volume of waste to avoid overfilling.
-
-
Label the Waste Container:
-
Proper labeling is a key requirement under RCRA. Before adding any waste, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date on which waste was first added to the container (accumulation start date).
-
-
-
Segregate the Waste:
-
Store the designated waste container in a satellite accumulation area (SAA) at or near the point of generation.[9][12]
-
Crucially, store this container separately from incompatible materials, particularly strong acids and oxidizing agents, using physical barriers or secondary containment.[11]
-
The SAA should be a designated, low-traffic area away from drains and sources of ignition.[5]
-
Disposal Workflow: From Laboratory Bench to Final Disposition
The disposal of this compound must be handled through a licensed hazardous waste management company. It is strictly prohibited to dispose of this chemical down the sanitary sewer due to its high aquatic toxicity.[2]
Experimental Protocol: Preparing Waste for Professional Disposal
-
Transfer of Waste:
-
Working inside a chemical fume hood, carefully transfer the this compound waste into the properly labeled hazardous waste container.
-
If transferring a solid, use dedicated, clean spatulas. If transferring a liquid solution, use a funnel to prevent spills.
-
Do not mix this waste with other chemical streams unless you have confirmed their compatibility. It is best practice to maintain separate waste streams.[9]
-
-
Container Management:
-
Decontamination of Empty Containers:
-
For the original reagent bottle or other containers that are now "empty" (containing only residual amounts), triple-rinse with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this procedure is considered hazardous waste and must be collected in a designated "Hazardous Waste - Flammable Liquid" container.
-
Once decontaminated, the original container can often be disposed of as regular trash after defacing the label and removing the cap, but institutional policies must be followed.[13]
-
-
Arranging for Disposal:
-
Monitor the accumulation date and volume. Federal regulations limit how long and how much waste can be stored in an SAA.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to schedule a pickup.
-
Provide them with all necessary information from the waste label. They will coordinate with a licensed hazardous waste contractor for proper transportation and disposal, typically via high-temperature incineration at a permitted facility.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste in a laboratory setting.
Sources
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2-sec-butyl thiazole [thegoodscentscompany.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. axonator.com [axonator.com]
- 8. youtube.com [youtube.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling 5-Butyl-thiazol-2-ylamine
Operational Safety Protocol: Handling 5-Butyl-thiazol-2-ylamine
Executive Safety Summary
-
Primary Hazard: Chemical Irritant / Potential Sensitizer / Acute Toxicity (Oral).
-
Critical Risk Vector: Inhalation of particulates during weighing and dermal absorption due to lipophilic alkyl chain.
-
Operational Status: RESTRICTED . Handle only within a certified Chemical Fume Hood (CFH).
Physicochemical Hazard Profile
To select the correct PPE, one must understand the molecular behavior of the target. This compound (CAS: 39136-62-4) combines a reactive amine headgroup with a lipophilic butyl tail.[1][2]
-
The Amine Moiety (Head): The 2-amino group introduces basicity.[1][2] Upon contact with mucosal membranes (eyes, lungs), it can undergo hydrolysis, leading to alkaline irritation or burns (H314/H319).
-
The Butyl Chain (Tail): The 5-position butyl group increases the LogP (lipophilicity) compared to the parent 2-aminothiazole.[1][2]
-
Implication: Enhanced permeability through the stratum corneum (skin barrier). Standard latex gloves provide insufficient protection against lipophilic amines.
-
-
Toxicological Unknowns: As a drug development intermediate, full toxicological datasets (LD50, chronic exposure limits) are often incomplete. Universal Precautions for New Chemical Entities (NCEs) must be applied, assuming the compound is a potent sensitizer.
PPE Technical Specifications
The following matrix defines the minimum protective barriers required for handling quantities <10g.
| Protection Zone | Equipment Standard | Technical Justification |
| Hand (Primary) | Disposable Nitrile (High-Dexterity) Thickness: 4–5 mil | Provides tactile feedback for weighing.[1][2] Nitrile offers fair resistance to weak amines but degrades over time. |
| Hand (Secondary) | Extended Cuff Nitrile or Laminate Thickness: >6 mil (Outer) | Double-gloving is mandatory. The air gap between gloves reduces permeation kinetics.[1][2] The outer glove acts as a sacrificial barrier. |
| Ocular | Chemical Splash Goggles ANSI Z87.1 (Impact + Splash) | Safety glasses are insufficient. Amine vapors or dust can bypass side-shields.[1][2] Goggles seal the ocular cavity against alkaline particulates. |
| Respiratory | Engineering Control (Primary) | Do not rely on masks. All open handling must occur in a Class II Fume Hood operating at 80–100 fpm face velocity. |
| Body | Tyvek® Lab Coat / Apron | Cotton coats absorb liquids. Polyethylene-coated fabrics (Tyvek) repel lipophilic spills.[1][2] |
Operational Workflow: The "Clean-Dirty" Protocol
This workflow minimizes cross-contamination, a common failure point in lab safety.
Phase A: Pre-Operational Setup
-
Verify Airflow: Check fume hood monitor. Sash should be at the safe working height (usually 18 inches).
-
Solvent Staging: Pre-measure solvents (e.g., DCM, Methanol) before opening the compound vial to minimize open-container time.
-
Balance Isolation: Place the micro-balance inside the hood or use a static-free weighing funnel if the balance is external. Never weigh this compound on an open bench.
Phase B: Active Handling (Weighing & Transfer)
-
Technique: Use a disposable anti-static spatula. Aminothiazoles can be electrostatic; static discharge can scatter dust.
-
The "Dirty Hand" Rule: Designate your non-dominant hand as "dirty" (touches the vial/spatula) and your dominant hand as "clean" (touches the pen/pipette).
-
Spill Response: If <100mg is spilled in the hood, cover immediately with a solvent-dampened tissue (prevents dust aerosolization) then wipe.[1]
Phase C: Decontamination & Doffing[1][2][3]
-
Solvent Wash: Rinse the spatula and weighing funnel into the reaction vessel or waste stream before removing them from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out to trap residues.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the lab.
Visualized Safety Logic
The following diagram illustrates the decision-making pathway for handling this specific compound class.
Caption: Operational logic flow ensuring redundant barriers against particulate and permeation risks.
Emergency & Disposal Protocols
Disposal Strategy
-
Waste Classification: Basic/Alkaline Organic Waste.
-
Segregation: NEVER mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) in the waste container. The resulting exotherm can cause waste bottle over-pressurization or explosion.
-
Labeling: Clearly mark waste tag with "Contains Aminothiazoles – Irritant/Toxic."
Accidental Exposure Response
-
Skin Contact:
-
Immediate: Drench with water for 15 minutes.[3]
-
Secondary: Do not use organic solvents (ethanol/DMSO) to wipe skin; this drives the lipophilic butyl chain deeper into the dermis. Use mild soap.
-
-
Eye Contact:
-
Flush at an eyewash station for a full 15 minutes. Hold eyelids open. The alkaline nature of amines can cause progressive damage even after the initial burn feels "better."
-
References
-
PubChem. (n.d.). Compound Summary: 2-Aminothiazole (Parent Structure).[1][2][4][5][6] National Library of Medicine. Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
